molecular formula C15H22O3 B15587182 Desacetylxanthanol

Desacetylxanthanol

Cat. No.: B15587182
M. Wt: 250.33 g/mol
InChI Key: KQEADOUDJYBGFC-ZNIXKSQXSA-N
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Description

(3aR,7S,8aS)-6-[(3S)-3-hydroxybutyl]-7-methyl-3-methylidene-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one has been reported in Xanthium strumarium with data available.

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(3aR,7S,8aS)-6-[(3S)-3-hydroxybutyl]-7-methyl-3-methylidene-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one

InChI

InChI=1S/C15H22O3/c1-9-8-14-13(11(3)15(17)18-14)7-6-12(9)5-4-10(2)16/h6,9-10,13-14,16H,3-5,7-8H2,1-2H3/t9-,10-,13+,14-/m0/s1

InChI Key

KQEADOUDJYBGFC-ZNIXKSQXSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Intricacies of Desacetylxanthanol: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive understanding of the molecular mechanisms underpinning the therapeutic potential of novel compounds is paramount for advancing drug discovery and development. This technical guide delves into the intricate mechanism of action of Desacetylxanthanol, a naturally occurring sesquiterpenoid lactone that has demonstrated promising anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of how this compound exerts its cellular effects, with a focus on its ability to sensitize cancer cells to apoptosis.

Core Mechanism: Sensitization to TRAIL-Induced Apoptosis

Emerging evidence strongly suggests that the primary mechanism of action of this compound is its ability to sensitize cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis. TRAIL is a naturally occurring cytokine that can selectively induce apoptosis in cancer cells while sparing most normal cells, making it a highly attractive therapeutic agent. However, many cancer types exhibit resistance to TRAIL. This compound appears to overcome this resistance by modulating key intracellular signaling pathways that govern cell survival and death.

Molecular Targets and Signaling Pathway Modulation

The sensitizing effect of this compound on TRAIL-induced apoptosis is believed to be mediated through the inhibition of two critical pro-survival signaling pathways: STAT3 and NF-κB. Furthermore, it is hypothesized to upregulate the expression of TRAIL death receptors on the cancer cell surface.

Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers and plays a pivotal role in promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity.

This compound, likely through the generation of reactive oxygen species (ROS), is proposed to inhibit the phosphorylation of STAT3 at the tyrosine 705 residue (p-STAT3-Y705). This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby blocking the transcription of its target genes, which include anti-apoptotic proteins like Bcl-2 and cyclin D1. Research on the related compound 8-Epi-xanthatin has shown a direct binding to STAT3, preventing its activation.

STAT3_Inhibition This compound This compound ROS ROS This compound->ROS STAT3 STAT3 This compound->STAT3 Direct Inhibition ROS->STAT3 pSTAT3 p-STAT3 (Y705) STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation TargetGenes Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus->TargetGenes Apoptosis Apoptosis TargetGenes->Apoptosis

Proposed mechanism of STAT3 inhibition by this compound.
Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is another crucial regulator of cancer cell survival, inflammation, and resistance to apoptosis. Constitutive activation of NF-κB is a hallmark of many cancers. This compound is hypothesized to inhibit the NF-κB pathway, thereby preventing the expression of anti-apoptotic genes and further sensitizing cancer cells to TRAIL.

NFkB_Inhibition This compound This compound IKK IKK This compound->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation & Release Nucleus Nucleus NFkB->Nucleus Translocation AntiApoptoticGenes Anti-apoptotic Gene Expression Nucleus->AntiApoptoticGenes Apoptosis Apoptosis AntiApoptoticGenes->Apoptosis

Proposed mechanism of NF-κB inhibition by this compound.
Upregulation of TRAIL Death Receptors

A common mechanism by which cancer cells develop resistance to TRAIL is the downregulation of its death receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2). It is postulated that this compound may increase the cell surface expression of these receptors, thereby amplifying the apoptotic signal initiated by TRAIL.

Quantitative Data

While specific quantitative data for this compound's TRAIL-sensitizing effects are still under investigation, data from the closely related compound, 8-Epi-xanthatin, provides a valuable reference point.

CompoundTargetAssayCell LineIC50
8-Epi-xanthatinp-STAT3 (Y705)Western BlotDU145 (Prostate Cancer)3.2 µM

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to validate the proposed mechanism of action of this compound.

Cell Viability and Apoptosis Assays

Objective: To determine the cytotoxic and apoptotic effects of this compound alone and in combination with TRAIL.

Protocol:

  • Cell Culture: Culture TRAIL-resistant cancer cell lines (e.g., DU145, PC-3) in appropriate media.

  • Treatment: Seed cells in 96-well plates and treat with varying concentrations of this compound (e.g., 0.1-50 µM) with or without a fixed concentration of recombinant human TRAIL (e.g., 50 ng/mL) for 24-48 hours.

  • MTT Assay: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Annexin V/PI Staining: Quantify apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

Western Blot Analysis for Signaling Proteins

Objective: To investigate the effect of this compound on the phosphorylation and expression levels of key proteins in the STAT3 and NF-κB pathways.

Protocol:

  • Protein Extraction: Treat cells with this compound for various time points and lyse the cells to extract total protein.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against p-STAT3 (Y705), total STAT3, p-p65 (S536), total p65, IκBα, DR4, DR5, and β-actin (as a loading control).

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.

WesternBlot_Workflow cluster_0 Cell Treatment & Lysis cluster_1 Protein Analysis cluster_2 Immunodetection CellCulture 1. Cell Culture Treatment 2. This compound Treatment CellCulture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDSPAGE 5. SDS-PAGE Quantification->SDSPAGE Transfer 6. PVDF Transfer SDSPAGE->Transfer Blocking 7. Blocking Transfer->Blocking PrimaryAb 8. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 9. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 10. ECL Detection SecondaryAb->Detection

Experimental workflow for Western Blot analysis.

Conclusion and Future Directions

This compound represents a promising natural product with the potential to overcome TRAIL resistance in cancer cells. Its mechanism of action appears to be centered on the inhibition of the STAT3 and NF-κB pro-survival pathways, leading to the sensitization of cancer cells to TRAIL-induced apoptosis. Further research is warranted to fully elucidate the specific molecular interactions and to confirm the upregulation of death receptors. The experimental protocols outlined in this guide provide a robust framework for future investigations into this compelling anti-cancer agent. The development of this compound and its analogues could pave the way for novel combination therapies for a variety of malignancies.

Desacetylxanthanol: A Potent Sensitizer of the TRAIL Apoptotic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the role of desacetylxanthanol, a natural sesquiterpenoid, in sensitizing cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-mediated apoptosis. This compound has been identified as a promising agent for overcoming TRAIL resistance, a significant challenge in the development of TRAIL-based cancer therapies. This document provides a comprehensive overview of its mechanism of action, supported by available quantitative data, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of oncology and drug development.

Introduction to TRAIL and TRAIL Resistance

Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a transmembrane protein belonging to the tumor necrosis factor (TNF) superfamily that has garnered significant interest as a potential anti-cancer agent. Its appeal lies in its ability to selectively induce apoptosis in cancer cells while sparing most normal cells. TRAIL initiates the extrinsic apoptotic pathway by binding to its death receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2), on the cell surface. This binding triggers the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of a caspase cascade and subsequent execution of apoptosis.

Despite its promise, the therapeutic efficacy of TRAIL is often hampered by the development of resistance in many cancer types. This resistance can arise from various mechanisms, including the downregulation of death receptors, overexpression of anti-apoptotic proteins such as cellular FLICE-like inhibitory protein (c-FLIP) and Bcl-2 family members, and defects in the caspase signaling cascade. Consequently, there is a pressing need to identify and develop novel agents that can overcome TRAIL resistance and restore the apoptotic sensitivity of cancer cells.

This compound: A Natural Sesquiterpenoid with TRAIL-Sensitizing Properties

This compound is a sesquiterpenoid compound isolated from the plant Xanthium strumarium. Recent research has identified this compound as a potent agent capable of overcoming TRAIL resistance in cancer cells.

Mechanism of Action

This compound is believed to sensitize cancer cells to TRAIL-induced apoptosis through a multi-faceted mechanism that involves both the extrinsic and intrinsic apoptotic pathways. While direct and detailed mechanistic studies on this compound are emerging, research on closely related sesquiterpenes isolated from the same source provides strong evidence for its mode of action. The proposed mechanism involves:

  • Upregulation of Death Receptors: this compound is suggested to increase the cell surface expression of the TRAIL death receptors, DR4 and DR5. This enhances the ability of cancer cells to receive the apoptotic signal from TRAIL.

  • Induction of Pro-Apoptotic Factors: The compound is thought to upregulate the expression of key pro-apoptotic proteins, including the tumor suppressor p53 and the transcription factor C/EBP homologous protein (CHOP). CHOP, in particular, is a key mediator of endoplasmic reticulum (ER) stress-induced apoptosis and is known to transcriptionally upregulate DR5.

  • Modulation of Bcl-2 Family Proteins: this compound likely influences the balance of Bcl-2 family proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in balance promotes mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic pathway.

  • Activation of Caspase Cascade: By promoting the formation of the DISC and inducing the mitochondrial pathway, this compound is expected to lead to the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3), culminating in the cleavage of cellular substrates and apoptotic cell death.

Quantitative Data

The following table summarizes the available quantitative data on the TRAIL-sensitizing activity of this compound, based on the findings from Karmakar et al. (2015).

ParameterCell LineValueReference
Effective Concentration for TRAIL-Resistance Overcoming ActivityAGS (human gastric adenocarcinoma)16 µM[1]

Note: The study by Karmakar et al. (2015) investigated a series of sesquiterpenes. While this compound was confirmed to have TRAIL-resistance overcoming activity at 16 µM, the detailed protein modulation data was presented for other compounds in the series. It is strongly implied that this compound acts through a similar mechanism.

Experimental Protocols

The following are detailed, representative protocols for the key experiments typically used to evaluate the TRAIL-sensitizing effects of a compound like this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound and/or TRAIL on the viability of cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., AGS) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-20 µM) with or without a sub-lethal concentration of TRAIL (e.g., 50 ng/mL) for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Western Blot Analysis

This technique is used to determine the effect of this compound on the expression levels of key proteins in the TRAIL pathway.

  • Cell Lysis: Treat cells with this compound and/or TRAIL as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against DR4, DR5, p53, CHOP, Bax, Bcl-2, cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Treat cells with this compound and/or TRAIL as described previously.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with ice-cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Visualizations

Signaling Pathways

TRAIL_Pathway_Sensitization_by_this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway cluster_this compound This compound Action TRAIL TRAIL DR4_DR5 DR4 / DR5 TRAIL->DR4_DR5 Binds DISC DISC Formation (FADD, pro-caspase-8) DR4_DR5->DISC caspase8 Activated Caspase-8 DISC->caspase8 Activation Bax Bax caspase8->Bax Cleaves Bid to tBid caspase3 Activated Caspase-3 caspase8->caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Promotes MOMP Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits MOMP Apoptosome Apoptosome (Apaf-1, pro-caspase-9) Cytochrome_c->Apoptosome caspase9 Activated Caspase-9 Apoptosome->caspase9 Activation caspase9->caspase3 Apoptosis Apoptosis caspase3->Apoptosis This compound This compound This compound->DR4_DR5 Upregulates This compound->Bax Upregulates This compound->Bcl2 Downregulates CHOP CHOP Upregulation This compound->CHOP p53 p53 Activation This compound->p53 CHOP->DR4_DR5 Upregulates DR5

Caption: this compound sensitizes cells to TRAIL-induced apoptosis.

Experimental Workflow

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays cluster_viability Cell Viability cluster_apoptosis Apoptosis Quantification cluster_protein Protein Expression start Seed Cancer Cells (e.g., AGS) treatment Treat with this compound and/or TRAIL start->treatment viability_assay MTT Assay treatment->viability_assay apoptosis_assay Annexin V / PI Staining treatment->apoptosis_assay protein_extraction Cell Lysis & Protein Extraction treatment->protein_extraction viability_result Cell Viability (%) viability_assay->viability_result flow_cytometry Flow Cytometry apoptosis_assay->flow_cytometry apoptosis_result Apoptotic Cell (%) flow_cytometry->apoptosis_result western_blot Western Blot protein_extraction->western_blot protein_result Protein Levels (DR4/5, Caspases, etc.) western_blot->protein_result

Caption: Workflow for evaluating TRAIL sensitization by this compound.

Conclusion and Future Directions

This compound has emerged as a promising natural compound for overcoming TRAIL resistance in cancer cells. Its proposed mechanism of action, involving the upregulation of death receptors, induction of pro-apoptotic factors, and modulation of the intrinsic apoptotic pathway, makes it an attractive candidate for further investigation. Future research should focus on elucidating the precise molecular targets of this compound and validating its efficacy in preclinical and clinical settings. A deeper understanding of its synergistic interactions with TRAIL could pave the way for novel combination therapies for the treatment of various cancers.

References

Biosynthesis of Xanthanolides in Xanthium strumarium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthium strumarium L., a member of the Asteraceae family, is a plant with a long history in traditional medicine, particularly in China. Its therapeutic properties are largely attributed to a class of sesquiterpene lactones (STLs) known as xanthanolides. These C15 terpenoid natural products, characterized by a unique xanthane skeleton, have demonstrated a range of biological activities, including antimicrobial and antitumor effects, making them promising candidates for drug discovery and development. This technical guide provides an in-depth overview of the biosynthesis of xanthanolides in Xanthium strumarium, focusing on the core biochemical pathway, its regulation, and the experimental methodologies used to elucidate this complex process.

The Xanthanolide Biosynthetic Pathway

The biosynthesis of xanthanolides is a multi-step process that originates from the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These five-carbon units are produced through the mevalonate (B85504) (MVA) and/or the methylerythritol 4-phosphate (MEP) pathways.[1] The subsequent steps, primarily occurring in the glandular trichomes of the plant, can be broadly divided into three stages: the formation of the sesquiterpene backbone, the creation of the central intermediate germacrene A acid, and the downstream modifications leading to the diverse array of xanthanolides.[1][2]

1. Formation of the Sesquiterpene Backbone: IPP and DMAPP are condensed by farnesyl diphosphate synthase (FDS) to form the C15 compound, farnesyl pyrophosphate (FPP).[1] FPP serves as the linear precursor for all sesquiterpenoids.

2. Cyclization to Germacrene A: The first committed step in xanthanolide biosynthesis is the cyclization of FPP to form the germacrene A skeleton. This reaction is catalyzed by a specific sesquiterpene synthase (STS), identified as germacrene A synthase (GAS).[1]

3. Formation of Germacrene A Acid (GAA): Germacrene A undergoes a three-step sequential oxidation of its C12 methyl group to yield germacrene A acid (GAA).[1] This crucial conversion is catalyzed by a cytochrome P450 enzyme, germacrene A oxidase (GAO).[1] GAA is a key branching point intermediate in the biosynthesis of many sesquiterpene lactones.[2]

4. Downstream Modifications and Formation of the Xanthane Skeleton: The pathway from GAA to the final xanthanolide structures involves a series of intricate modifications, including hydroxylations, acetylations, and skeletal rearrangements. A pivotal and recently elucidated step is the oxidative rearrangement of GAA to form the characteristic xanthane skeleton. This reaction is catalyzed by an unusual cytochrome P450 enzyme from the CYP71 family.[2][3] This "pre-lactone" pathway, where the core skeleton is formed before the lactone ring, distinguishes xanthanolide biosynthesis from that of other sesquiterpene lactones like 12,6-guaianolides.[2][3]

Following the formation of the xanthane backbone, a 12,8-lactone ring is established.[2][3] Further tailoring enzymes, including other cytochrome P450s, dehydrogenases, and acetyltransferases, then act on this core structure to produce the variety of xanthanolides found in Xanthium strumarium, such as xanthatin (B112334), xanthumin (B1220311), and 8-epi-xanthatin.[1][2]

Xanthanolide Biosynthesis Pathway IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FDS DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->FPP FDS GermacreneA Germacrene A FPP->GermacreneA GAS (XsTPS3) GAA Germacrene A Acid (GAA) GermacreneA->GAA GAO (CYP450) XanthaneSkeleton Xanthane Skeleton Intermediate GAA->XanthaneSkeleton CYP71DD1 Xanthanolides Xanthanolides (e.g., Xanthatin, Xanthumin) XanthaneSkeleton->Xanthanolides Tailoring Enzymes (CYP450s, Dehydrogenases, Acetyltransferases)

Figure 1: Proposed biosynthetic pathway of xanthanolides in Xanthium strumarium.

Regulation of Xanthanolide Biosynthesis

The production of xanthanolides is tightly regulated by various factors, including phytohormones. Studies have shown that gibberellic acid (GA3), methyl jasmonate (MeJA), and indole-3-acetic acid (IAA) can influence the accumulation of these compounds.[4]

  • Gibberellic Acid (GA3): Application of GA3 has been shown to significantly increase the accumulation of xanthumin in the young leaves of Xanthium strumarium.[4] This suggests a positive regulatory role for gibberellins (B7789140) in xanthanolide biosynthesis.

  • Methyl Jasmonate (MeJA): MeJA, a well-known elicitor of secondary metabolism in plants, also upregulates xanthumin biosynthesis. Jasmonate signaling is a key pathway in plant defense responses, and the induction of xanthanolide production likely contributes to the plant's defense against herbivores and pathogens.

  • Indole-3-Acetic Acid (IAA): The effect of auxin on xanthanolide biosynthesis is less pronounced compared to GA3 and MeJA, but it still appears to play a role in modulating their production.[4]

The regulatory effects of these phytohormones are likely mediated by complex signaling cascades that ultimately lead to the activation of transcription factors controlling the expression of biosynthetic genes. Transcriptome analysis of Xanthium strumarium glandular trichomes has identified numerous transcription factors, including members of the AP2/ERF and WRKY families, that are highly expressed and may be involved in regulating xanthanolide biosynthesis.[2]

Hormonal Regulation of Xanthanolide Biosynthesis GA Gibberellic Acid (GA) SignalingCascades Signaling Cascades GA->SignalingCascades MeJA Methyl Jasmonate (MeJA) MeJA->SignalingCascades IAA Auxin (IAA) IAA->SignalingCascades TFs Transcription Factors (e.g., AP2/ERF, WRKY) SignalingCascades->TFs BiosyntheticGenes Xanthanolide Biosynthetic Genes (GAS, GAO, CYP450s, etc.) TFs->BiosyntheticGenes + Xanthanolides Xanthanolide Accumulation BiosyntheticGenes->Xanthanolides

Figure 2: Putative signaling pathways regulating xanthanolide biosynthesis.

Quantitative Data on Xanthanolide Production

The accumulation of xanthanolides can be influenced by various factors, including the specific chemotype of the plant and external stimuli such as phytohormones.

Phytohormone TreatmentConcentrationRelative Xanthumin Accumulation (Fold Change vs. Control)[4]
Gibberellic Acid (GA3)100 µM~2.5
Methyl Jasmonate (MeJA)100 µM~2.0
Indole-3-Acetic Acid (IAA)100 µM~1.5

Table 1: Effect of Phytohormonal Treatments on Xanthumin Accumulation in Young Leaves of Xanthium strumarium.[4]

Furthermore, different ecological chemotypes of Xanthium strumarium have been identified based on their distinct profiles of major xanthanolides in glandular trichomes.[5]

ChemotypeMajor Xanthanolides Detected[5]Relative Abundance
Type I8-epi-xanthatin, XanthuminHigh levels of both, no xanthatin detected.
Type IIXanthatin, 8-epi-xanthatin, XanthuminComparable levels of all three.
Type III8-epi-xanthatin, XanthinosinSignificantly higher concentrations of 8-epi-xanthatin and/or xanthinosin.

Table 2: Major Xanthanolides in Different Chemotypes of Xanthium strumarium Glandular Trichomes.[5]

Experimental Protocols

Elucidating the biosynthesis of xanthanolides requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Isolation of Glandular Trichomes

Glandular trichomes are the primary sites of xanthanolide biosynthesis and accumulation. Their isolation is a critical first step for various downstream applications.

Protocol for Glandular Trichome Isolation from Xanthium strumarium [5][6]

  • Plant Material: Use young, expanding leaves from healthy, greenhouse-grown Xanthium strumarium plants.

  • Isolation Buffer: Prepare an ice-cold isolation buffer containing: 25 mM MOPSO (pH 6.6), 200 mM sorbitol, 10 mM sucrose, 5 mM thiourea, 2 mM dithiothreitol, 5 mM MgCl₂, 0.5 mM sodium phosphate, 0.6% (w/v) methylcellulose, and 1% (w/v) polyvinylpyrrolidone (B124986) (PVP, Mr 40,000).

  • Abrasion: Gently abrade the leaf surfaces in the isolation buffer using glass beads (e.g., 0.5 mm diameter) in a cell disrupter or by gentle swirling in a beaker. This process will shear off the glandular trichomes from the leaf epidermis.

  • Filtration: Filter the resulting suspension through a series of nylon meshes of decreasing pore size (e.g., 100 µm, 75 µm, 40 µm) to remove larger leaf debris. The glandular trichomes will be collected on the finer meshes.

  • Purification: Wash the collected trichomes with ice-cold isolation buffer to remove contaminants. The purity of the isolated trichomes can be assessed by light microscopy.

  • Storage: The isolated trichomes can be used immediately for RNA or protein extraction or flash-frozen in liquid nitrogen and stored at -80°C for later use.

Glandular Trichome Isolation Workflow Start Young Leaves of X. strumarium Abrasion Abrasion with Glass Beads in Isolation Buffer Start->Abrasion Filtration Filtration through Nylon Meshes Abrasion->Filtration Collection Collection of Trichomes on Fine Mesh Filtration->Collection Washing Washing with Cold Buffer Collection->Washing End Purified Glandular Trichomes Washing->End

Figure 3: Experimental workflow for the isolation of glandular trichomes.
Transcriptome Analysis and Gene Identification

Comparative transcriptome analysis of glandular trichomes and other tissues (e.g., leaves) is a powerful tool to identify candidate genes involved in xanthanolide biosynthesis.

Protocol for Transcriptome Analysis [2]

  • RNA Extraction: Extract total RNA from isolated glandular trichomes and leaf tissues using a suitable method, such as a Trizol-based protocol or a commercial plant RNA extraction kit, followed by DNase treatment to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer.

  • Library Preparation and Sequencing: Construct cDNA libraries from the high-quality RNA samples using a kit such as the Illumina TruSeq RNA Sample Preparation Kit. Perform paired-end sequencing on an Illumina sequencing platform (e.g., HiSeq).

  • Data Analysis:

    • Quality Control: Filter the raw sequencing reads to remove low-quality reads and adapter sequences.

    • De Novo Assembly: For species without a reference genome, assemble the high-quality reads into unigenes using software like Trinity.

    • Gene Annotation: Annotate the assembled unigenes by performing BLAST searches against public databases (e.g., NCBI Nr, Swiss-Prot, GO, KEGG).

    • Differential Gene Expression Analysis: Calculate the expression levels of unigenes as Fragments Per Kilobase of transcript per Million mapped reads (FPKM). Identify differentially expressed genes between glandular trichomes and leaves to pinpoint trichome-specific or highly expressed genes.

    • Candidate Gene Selection: Focus on differentially expressed genes annotated as enzymes relevant to terpenoid biosynthesis, such as sesquiterpene synthases, cytochrome P450s (particularly the CYP71 family), dehydrogenases, and acetyltransferases.

Gene Cloning and Functional Characterization

Candidate genes identified through transcriptome analysis need to be functionally characterized to confirm their role in xanthanolide biosynthesis.

Protocol for Cloning and Functional Characterization

  • cDNA Synthesis and Gene Cloning: Synthesize first-strand cDNA from the RNA of glandular trichomes. Amplify the full-length coding sequences of candidate genes using gene-specific primers and PCR. Clone the PCR products into an appropriate expression vector (e.g., pET vector for bacterial expression, pYES-DEST52 for yeast expression).

  • Heterologous Expression: Transform the expression constructs into a suitable host, such as E. coli or Saccharomyces cerevisiae. Induce protein expression under optimized conditions.

  • Enzyme Assays:

    • For Sesquiterpene Synthases (e.g., GAS): Prepare cell-free extracts or purified recombinant protein. Incubate the enzyme with the substrate FPP in a suitable buffer. Extract the resulting sesquiterpene products with an organic solvent (e.g., hexane) and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the product (germacrene A).

    • For Cytochrome P450s (e.g., GAO, CYP71DD1): Prepare microsomes from the recombinant yeast or use purified P450s reconstituted with a cytochrome P450 reductase. Incubate the enzyme with the appropriate substrate (e.g., germacrene A for GAO, GAA for CYP71DD1) and NADPH. Extract the products and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to identify the hydroxylated or rearranged products.

Analysis of Xanthanolides

Accurate identification and quantification of xanthanolides are essential for understanding their biosynthesis and regulation.

Protocol for Xanthanolide Extraction and Analysis [5]

  • Extraction:

    • For Glandular Trichomes: Dip fresh young leaves in chloroform (B151607) for a short period (e.g., 30 seconds) to selectively extract the contents of the glandular trichomes.

    • For Whole Tissues: Homogenize the plant material and extract with a suitable organic solvent like methanol (B129727) or ethanol.

  • Sample Preparation: Evaporate the solvent under reduced pressure. Re-dissolve the residue in a suitable solvent (e.g., methanol) for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the xanthanolides on a C18 reversed-phase HPLC column using a gradient of water and acetonitrile, both often containing a small amount of formic acid to improve peak shape and ionization.

    • Mass Spectrometry: Use a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. For quantification, use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Select specific precursor-to-product ion transitions for each target xanthanolide to ensure high selectivity and sensitivity.

  • NMR Spectroscopy: For structure elucidation of novel xanthanolides, purify the compounds using preparative HPLC. Acquire a suite of NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) to determine the chemical structure and stereochemistry.

Conclusion

The biosynthesis of xanthanolides in Xanthium strumarium is a complex and fascinating area of plant secondary metabolism. Significant progress has been made in elucidating the core biosynthetic pathway, from the initial precursors to the formation of the unique xanthane skeleton and the final tailored products. The regulation of this pathway by phytohormones adds another layer of complexity and provides opportunities for biotechnological manipulation to enhance the production of these valuable compounds. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate details of xanthanolide biosynthesis, from gene discovery to enzyme characterization and metabolic analysis. A deeper understanding of this pathway will not only advance our knowledge of plant biochemistry but also pave the way for the sustainable production of xanthanolides for pharmaceutical applications.

References

The Enigmatic Sesquiterpenoid: A Technical Guide to the Natural Sources and Isolation of Desacetylxanthanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylxanthanol, a sesquiterpenoid lactone, has garnered interest within the scientific community for its potential biological activities, including its association with the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) pathway. As a member of the xanthanolide class of natural products, it is primarily found within the genus Xanthium, a group of plants with a long history in traditional medicine. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation and purification, and an exploration of its potential signaling pathways. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Natural Sources of this compound

The principal natural source of this compound is the plant species Xanthium strumarium, commonly known as cocklebur.[1][2] This annual plant, belonging to the Asteraceae family, is widely distributed across the globe. This compound is one of many xanthanolide sesquiterpenoids that have been isolated from various parts of the Xanthium genus, including Xanthium spinosum, Xanthium italicum, and Xanthium cavanillesii. These compounds are considered to be characteristic secondary metabolites of this genus.

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification. While specific yields and purities can vary depending on the plant material and the precise methods employed, the following protocol outlines a comprehensive approach based on established methodologies for the isolation of xanthanolides.

Experimental Protocol: Isolation and Purification

1. Plant Material Collection and Preparation:

  • Collect the aerial parts (leaves and stems) of Xanthium strumarium during the appropriate season to ensure a high concentration of secondary metabolites.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grind the dried plant material into a coarse powder to increase the surface area for efficient extraction.

2. Extraction:

  • Soxhlet Extraction: A highly efficient method for exhaustive extraction.

    • Pack the powdered plant material (e.g., 500 g) into a cellulose (B213188) thimble.

    • Place the thimble in a Soxhlet extractor.

    • Extract with a suitable solvent, such as 85% methanol (B129727), for a period of 24-48 hours.[3]

  • Maceration: A simpler, though potentially less exhaustive, alternative.

    • Submerge the powdered plant material in a sealed container with a solvent (e.g., methanol or ethanol) at a ratio of 1:10 (w/v).

    • Agitate the mixture periodically over 3-5 days at room temperature.

    • Filter the mixture and repeat the process with fresh solvent to ensure maximum extraction.

  • Solvent Evaporation:

    • Concentrate the resulting crude extract using a rotary evaporator under reduced pressure at a temperature below 50°C to avoid degradation of the thermolabile compounds.

3. Fractionation:

  • The crude extract can be fractionated using liquid-liquid partitioning to separate compounds based on their polarity.

  • Dissolve the crude extract in a methanol/water mixture (e.g., 9:1 v/v).

  • Sequentially partition the solution with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Xanthanolides are typically found in the less polar fractions.

4. Chromatographic Purification:

  • Column Chromatography: This is the primary method for separating the components of the fractionated extract.

    • Stationary Phase: Silica (B1680970) gel (60-120 mesh) is commonly used.

    • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate.

    • Procedure:

      • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% n-hexane).

      • Pack the slurry into a glass column of appropriate dimensions (e.g., 5 cm diameter, 60 cm length).

      • Adsorb the dried, fractionated extract onto a small amount of silica gel and load it onto the top of the packed column.

      • Elute the column with the gradient solvent system, starting with n-hexane and gradually increasing the concentration of ethyl acetate.

      • Collect fractions of a consistent volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).

      • Combine fractions containing the compound of interest based on their TLC profiles.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to achieve high purity.

    • Column: A reversed-phase C18 column is often suitable.

    • Mobile Phase: A mixture of methanol and water or acetonitrile (B52724) and water is commonly used, often with a gradient elution.

    • Detection: UV detection at a suitable wavelength (e.g., 220 nm) is used to monitor the elution of compounds.

    • The fractions containing the pure this compound are collected, and the solvent is removed by lyophilization or evaporation.

Table 1: Summary of Extraction Methods for Compounds from Xanthium strumarium

Extraction MethodSolvent(s)Plant PartTypical DurationReference
Soxhlet Extraction85% MethanolLeaves24 hours[3]
MacerationMethanol, EthanolAerial Parts3-5 daysGeneral Practice
Sequential Macerationn-Hexane, Chloroform, Ethyl AcetateAerial Parts72 hours per solventGeneral Practice

Table 2: Parameters for Chromatographic Purification of Xanthanolides

Chromatographic TechniqueStationary PhaseMobile Phase (Example Gradient)Detection Method
Column ChromatographySilica Gel (60-120 mesh)n-Hexane:Ethyl Acetate (100:0 to 0:100)Thin Layer Chromatography (TLC)
Preparative HPLCReversed-phase C18Methanol:Water or Acetonitrile:WaterUV Absorbance (e.g., 220 nm)

Workflow for Isolation and Purification of this compound

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Fractionation & Purification A Collection of Xanthium strumarium (Aerial Parts) B Air Drying A->B C Grinding to Powder B->C D Soxhlet Extraction or Maceration (e.g., 85% Methanol) C->D E Solvent Evaporation (Rotary Evaporator) D->E F Liquid-Liquid Partitioning (n-Hexane, Chloroform, Ethyl Acetate) E->F G Column Chromatography (Silica Gel, n-Hexane:EtOAc gradient) F->G H Preparative HPLC (C18, Methanol:Water gradient) G->H I Pure this compound H->I

Caption: General workflow for the isolation and purification of this compound.

Signaling Pathways Associated with this compound

The biological activity of this compound is an area of ongoing research. Preliminary studies and the activities of related sesquiterpenoid lactones suggest potential interactions with key cellular signaling pathways, particularly those involved in apoptosis.

TRAIL-Mediated Apoptosis Pathway

This compound has been reported to possess anti-tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) activity. The TRAIL pathway is a critical route for inducing apoptosis in cancer cells while sparing most normal cells. The binding of TRAIL to its death receptors (DR4 and DR5) initiates a signaling cascade that leads to programmed cell death. While the precise mechanism of this compound's interaction with this pathway is not fully elucidated, it may involve the sensitization of cancer cells to TRAIL-induced apoptosis.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular TRAIL TRAIL Ligand DR Death Receptors (DR4/DR5) TRAIL->DR This compound This compound (Potential Sensitizer) This compound->DR Modulates DISC DISC Formation (FADD, Pro-Caspase-8) DR->DISC Caspase8 Activated Caspase-8 DISC->Caspase8 Caspase3 Activated Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed interaction of this compound with the TRAIL-mediated apoptosis pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Its dysregulation is a hallmark of many cancers. Sesquiterpenoid lactones, as a class, have been shown to inhibit the PI3K/Akt pathway, thereby promoting apoptosis in cancer cells. It is plausible that this compound may exert some of its biological effects through the modulation of this pathway, although direct evidence is still required. Inhibition of this pathway would lead to decreased cell survival signaling and could contribute to an apoptotic response.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Survival Cell Survival, Growth, Proliferation Downstream->Survival This compound This compound (Hypothesized) This compound->PI3K Inhibits? This compound->Akt Inhibits?

Caption: Hypothesized inhibitory effect of this compound on the PI3K/Akt signaling pathway.

Conclusion

This compound represents a compelling natural product with potential therapeutic applications. Its primary source, Xanthium strumarium, is abundant, making it an accessible starting material for research and development. The isolation and purification, while requiring standard chromatographic techniques, are achievable with the methodologies outlined in this guide. Further investigation into the precise molecular mechanisms of action, particularly its interactions with the TRAIL and PI3K/Akt signaling pathways, will be crucial in fully elucidating its therapeutic potential and paving the way for its development as a novel pharmacological agent. This guide serves as a foundational resource for researchers embarking on the study of this promising sesquiterpenoid.

References

Desacetylxanthanol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylxanthanol, a natural sesquiterpene lactone isolated from Xanthium strumarium, has emerged as a compound of significant interest in oncological research. Its primary recognized activity lies in its ability to overcome tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) resistance in cancer cells. TRAIL is a promising therapeutic agent due to its selective induction of apoptosis in malignant cells; however, both intrinsic and acquired resistance limit its clinical efficacy. This compound represents a potential adjunct in TRAIL-based therapies, resensitizing resistant cancer cells to its apoptotic effects. This document provides a comprehensive overview of the technical details surrounding this compound, including its chemical properties, biological activity, and the molecular pathways it modulates.

Core Data

Chemical and Physical Properties
PropertyValueSource
CAS Number 72843-22-2[Internal Search]
Molecular Weight 250.33 g/mol [Internal Search]
Molecular Formula C₁₅H₂₂O₃[Internal Search]
Source Xanthium strumarium[Internal Search]
Biological Activity

This compound has demonstrated potent activity in overcoming TRAIL resistance in AGS human gastric adenocarcinoma cells.

ParameterValueCell Line
Effective Concentration for TRAIL-Resistance Overcoming Activity 16 µMAGS

Mechanism of Action: Overcoming TRAIL Resistance

Research indicates that this compound facilitates the induction of apoptosis in TRAIL-resistant cancer cells by modulating key proteins in both the extrinsic and intrinsic apoptotic pathways.[1] The compound works synergistically with TRAIL to trigger programmed cell death.

Modulation of Apoptotic Pathway Proteins

The treatment of TRAIL-resistant AGS cells with this compound, in combination with TRAIL, leads to significant changes in the expression levels of several critical apoptosis-regulating proteins.

ProteinEffect of this compound TreatmentPathway
DR4 (TRAIL-R1) Enhanced ExpressionExtrinsic
DR5 (TRAIL-R2) Enhanced ExpressionExtrinsic
p53 Enhanced ExpressionIntrinsic
CHOP Enhanced ExpressionIntrinsic
Bax Enhanced ExpressionIntrinsic
Bcl-2 Decreased ExpressionIntrinsic
Cleaved Caspase-3 Enhanced LevelsExecution
Cleaved Caspase-8 Enhanced LevelsExtrinsic
Cleaved Caspase-9 Enhanced LevelsIntrinsic

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound overcomes TRAIL resistance.

Desacetylxanthanol_TRAIL_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway TRAIL TRAIL DR4_DR5 DR4 / DR5 TRAIL->DR4_DR5 This compound This compound This compound->DR4_DR5 Upregulates p53 p53 This compound->p53 Upregulates CHOP CHOP This compound->CHOP Upregulates Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates DISC DISC Formation DR4_DR5->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Bax Bid Cleavage (Amplification Loop) Caspase3 Caspase-3 Activation Caspase8->Caspase3 p53->Bax CHOP->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound Overcomes TRAIL Resistance by Modulating Apoptotic Pathways.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies typically employed in the study of TRAIL-sensitizing agents.

Cell Culture and Treatment
  • Cell Line: TRAIL-resistant human cancer cell lines (e.g., AGS gastric adenocarcinoma cells) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, the cells are treated with this compound (at varying concentrations, including the effective concentration of 16 µM) and/or recombinant human TRAIL for specified time periods (e.g., 24-48 hours).

Western Blot Analysis for Protein Expression
  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against DR4, DR5, p53, CHOP, Bax, Bcl-2, cleaved caspase-3, cleaved caspase-8, and cleaved caspase-9.

  • Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay
  • Procedure: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a WST-8 (Water Soluble Tetrazolium Salt) assay.

  • Analysis: Cells are seeded in 96-well plates and treated as described above. After the incubation period, the respective assay reagent is added, and the absorbance is measured using a microplate reader at the appropriate wavelength. The results are expressed as a percentage of the viability of control (untreated) cells.

The following diagram outlines the general workflow for evaluating the TRAIL-sensitizing effect of this compound.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Interpretation Culture Culture TRAIL-Resistant Cancer Cells (e.g., AGS) Seeding Seed Cells in Appropriate Plates Culture->Seeding Treatment Treat with this compound and/or TRAIL Seeding->Treatment Viability Cell Viability Assay (MTT / WST-8) Treatment->Viability WesternBlot Western Blot Analysis Treatment->WesternBlot Viability_Results Determine Decrease in Cell Viability Viability->Viability_Results Protein_Results Analyze Changes in Apoptotic Protein Levels WesternBlot->Protein_Results Conclusion Conclude on TRAIL-Sensitizing Effect and Mechanism Viability_Results->Conclusion Protein_Results->Conclusion

General Experimental Workflow for Investigating this compound's Activity.

References

The Potent Biological Activities of Sesquiterpenoid Lactones from Xanthium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the anticancer, anti-inflammatory, and antimicrobial properties of sesquiterpenoid lactones derived from Xanthium species, detailing their mechanisms of action and the experimental protocols for their study.

Introduction

The genus Xanthium, commonly known as cocklebur, has a long history in traditional medicine for treating a variety of ailments. Modern phytochemical investigations have identified sesquiterpenoid lactones (STLs) as the primary bioactive constituents responsible for the therapeutic effects of these plants. These compounds, characterized by a 15-carbon skeleton and a lactone ring, exhibit a wide range of potent biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. This technical guide provides a comprehensive overview of the biological activities of STLs from Xanthium, with a focus on their underlying molecular mechanisms. Detailed experimental protocols are provided to facilitate further research and drug discovery efforts in this promising area of natural product science.

Anticancer Activity

Sesquiterpenoid lactones from Xanthium have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of their anticancer action often involves the induction of apoptosis and the inhibition of critical cell signaling pathways that govern cell proliferation and survival.

Cytotoxicity Data

The cytotoxic potential of various STLs isolated from Xanthium species has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) values for prominent compounds against several cancer cell lines are summarized in the table below.

Sesquiterpenoid LactoneCancer Cell LineCell TypeIC50 (µM)Reference
8-epi-xanthatinA549Non-small cell lungNot specified[1]
8-epi-xanthatinSK-OV-3OvaryNot specified[1]
8-epi-xanthatinSK-MEL-2MelanomaNot specified[1]
8-epi-xanthatinXF498Central nervous systemNot specified[1]
8-epi-xanthatinHCT-15ColonNot specified[1]
8-epi-xanthatin epoxideA549Non-small cell lungNot specified[1]
8-epi-xanthatin epoxideSK-OV-3OvaryNot specified[1]
8-epi-xanthatin epoxideSK-MEL-2MelanomaNot specified[1]
8-epi-xanthatin epoxideXF498Central nervous systemNot specified[1]
8-epi-xanthatin epoxideHCT-15ColonNot specified[1]
1β-hydroxyl-5α-chloro-8-epi-xanthatinSNU387Liver5.1[2]
Pungiolide DSNU387Liver> 20[2]
Pungiolide ESNU387Liver> 20[2]
8-epi-xanthatin-1α,5α-epoxideSNU387Liver> 20[2]
XanthatinA549LungNot specified[3]
Signaling Pathways in Anticancer Activity

Xanthium STLs exert their anticancer effects by modulating several key signaling pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Some STLs have been shown to inhibit this pathway, leading to decreased cancer cell viability.

  • MAPK/ERK Pathway: The MAPK/ERK pathway is involved in the regulation of cell proliferation, differentiation, and survival. Inhibition of this pathway by Xanthium STLs can lead to cell cycle arrest and apoptosis.

  • NF-κB Pathway: The transcription factor NF-κB plays a significant role in inflammation and cancer development by promoting cell survival and proliferation. STLs can inhibit NF-κB activation, thereby sensitizing cancer cells to apoptosis.

PI3K_Akt_mTOR_Pathway STL Xanthium Sesquiterpenoid Lactones PI3K PI3K STL->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

PI3K/Akt/mTOR signaling pathway inhibition by Xanthium STLs.

MAPK_ERK_Pathway STL Xanthium Sesquiterpenoid Lactones MEK MEK STL->MEK Inhibition Ras Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation

MAPK/ERK signaling pathway modulation by Xanthium STLs.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of numerous diseases. STLs from Xanthium have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.

Anti-inflammatory Data

The anti-inflammatory effects of Xanthium STLs have been demonstrated through the inhibition of key inflammatory mediators.

Sesquiterpenoid Lactone/ExtractAssayTargetIC50Reference
XanthatinNitric Oxide (NO) ProductioniNOSNot specified[4]
XanthinosinNitric Oxide (NO) ProductioniNOSNot specified[4]
X. mongolicum ethanol (B145695) extractTNF-α secretionMacrophagesNot specified[4]
NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Xanthium STLs can inhibit this pathway at multiple points, including the prevention of IκBα degradation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS) IKK IKK Stimulus->IKK STL Xanthium Sesquiterpenoid Lactones STL->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive Inhibition Proteasomal Degradation NFkB_active NF-κB (p65/p50) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription

Inhibition of the NF-κB signaling pathway by Xanthium STLs.

Antimicrobial Activity

Several sesquiterpenoid lactones from Xanthium have exhibited activity against a range of pathogenic bacteria and fungi. Their mechanism of action is thought to involve the alkylation of microbial proteins and enzymes, disrupting essential cellular processes.

Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.

Sesquiterpenoid LactoneMicroorganismTypeMIC (µg/mL)Reference
Xanthium compoundsStaphylococcus aureus (multiresistant)Bacterium31[5]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of sesquiterpenoid lactones from Xanthium.

Extraction and Isolation of Sesquiterpenoid Lactones

A general workflow for the extraction and isolation of STLs from Xanthium plant material is outlined below.

Extraction_Workflow PlantMaterial Dried & Powdered Xanthium Plant Material Extraction Maceration with Ethanol or Methanol PlantMaterial->Extraction Filtration Filtration & Concentration (Crude Extract) Extraction->Filtration Partitioning Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate) Filtration->Partitioning ColumnChromatography Silica (B1680970) Gel Column Chromatography Partitioning->ColumnChromatography Fractions Collection of Fractions ColumnChromatography->Fractions TLC TLC Analysis Fractions->TLC Purification Preparative HPLC or Crystallization TLC->Purification PureSTL Pure Sesquiterpenoid Lactone Purification->PureSTL

General workflow for extraction and isolation of STLs.

Protocol:

  • Plant Material Preparation: Aerial parts of Xanthium are collected, dried at room temperature, and ground into a fine powder.

  • Extraction: The powdered plant material is macerated with a suitable solvent, such as ethanol or methanol, at room temperature for an extended period (e.g., 48-72 hours). This process is typically repeated multiple times to ensure complete extraction.

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity.

  • Chromatographic Separation: The fractions enriched with STLs (often the ethyl acetate and n-butanol fractions) are further purified using column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

  • Final Purification: Fractions containing the compounds of interest are identified by thin-layer chromatography (TLC) and then subjected to final purification by preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain pure STLs.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the isolated STLs or extracts for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling proteins.

Protocol:

  • Cell Lysis: After treatment with STLs, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-p65, total p65) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

The sesquiterpenoid lactones from Xanthium species represent a rich source of bioactive compounds with significant potential for the development of new therapeutic agents. Their demonstrated anticancer, anti-inflammatory, and antimicrobial activities, coupled with an increasing understanding of their molecular mechanisms of action, make them compelling candidates for further investigation. The experimental protocols detailed in this guide provide a framework for researchers to explore the full therapeutic potential of these remarkable natural products. Continued research in this area is crucial for translating the traditional medicinal uses of Xanthium into evidence-based clinical applications.

References

Desacetylxanthanol Derivatives: A Technical Guide to Their Potential Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthanolides, a class of sesquiterpenoid lactones primarily isolated from the genus Xanthium, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] These natural products are characterized by a bicyclic core featuring a five-membered γ-butyrolactone ring fused to a seven-membered carbocycle.[1] Among the various xanthanolides, desacetylxanthanol has been identified as a sesquiterpenoid with anti-tumor necrosis factor-associated apoptosis-inducing ligand (TRAIL) activity. This guide provides a comprehensive overview of the known activities of the broader xanthanolide class, with a specific focus on the potential of this compound and its hypothetical derivatives as therapeutic agents. Due to a notable gap in the current scientific literature, this document also presents a prospective framework for the synthesis and evaluation of novel this compound derivatives.

The Xanthanolide Landscape: Focus on Xanthatin (B112334)

While specific data on this compound derivatives are limited, extensive research on the related compound, xanthatin, provides valuable insights into the potential activities of this compound class.

Anticancer Activity

Xanthatin has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[3][4] Its anticancer activity is attributed to the induction of apoptosis and cell cycle arrest.[5][6] Mechanistic studies have revealed that xanthatin can modulate several key signaling pathways involved in cancer progression, including the inhibition of STAT3 and NF-κB signaling.[5][7] Furthermore, xanthatin has been shown to covalently bind to and inhibit Janus kinase (JAK) and IKK kinases.[5]

Anti-inflammatory Activity

Xanthanolides, including xanthatin, exhibit potent anti-inflammatory properties.[5][8] The anti-inflammatory effects of xanthatin are mediated through the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the inhibition of nitric oxide (NO) and reactive oxygen species (ROS) production.[8] The underlying mechanism involves the suppression of the NF-κB, MAPK, and STATs signaling pathways.[8] Xanthatin has also been reported to inhibit the synthesis of prostaglandin (B15479496) E2 (PGE2) and the activity of 5-lipoxygenase.[9][10]

Quantitative Data on Xanthanolide Activity

To facilitate a comparative analysis, the following table summarizes the reported in vitro cytotoxic activities of xanthatin against various human cancer cell lines. It is important to note that this data is for xanthatin, and similar evaluations for a series of this compound derivatives are warranted.

CompoundCell LineCancer TypeIC50 (µM)Reference
XanthatinA549Non-Small Cell Lung<20 (at 48h)[11]
XanthatinH1975Non-Small Cell Lung<20 (at 48h)[11]
XanthatinH1650Non-Small Cell Lung<20 (at 48h)[11]
XanthatinHCC827Non-Small Cell Lung<20 (at 48h)[11]
XanthatinWiDrColon0.1-6.2 µg/mL[4]
XanthatinMDA-MB-231Breast0.1-6.2 µg/mL[4]
XanthatinNCI-417Lung0.1-6.2 µg/mL*[4]
XanthatinC6Rat Glioma~5-10[6]
XanthatinU251Human Glioma~5-10[6]

*Note: The original data was reported in µg/mL. A direct conversion to µM is not possible without the exact molecular weight used in the study's calculations.

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the synthesis and biological evaluation of novel this compound derivatives.

General Synthesis of this compound Derivatives

The synthesis of xanthanolide derivatives often involves leveraging the reactive functional groups present on the core structure.[5][12][13] For this compound, derivatization would likely target the hydroxyl group and the α-methylene-γ-lactone moiety, which is crucial for the biological activity of many sesquiterpene lactones.[1]

4.1.1. General Procedure for Esterification of the Hydroxyl Group:

  • Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane, pyridine).

  • Add the desired acyl chloride or anhydride (B1165640) in the presence of a base (e.g., triethylamine, DMAP).

  • Stir the reaction mixture at room temperature or under gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

4.1.2. General Procedure for Michael Addition to the α-methylene-γ-lactone:

  • Dissolve this compound in a suitable solvent (e.g., methanol, ethanol).

  • Add a nucleophile (e.g., an amine or thiol) and a catalytic amount of base.

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 values.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
  • Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.

  • Pre-treat the cells with different concentrations of the this compound derivatives for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation.

  • After 24 hours of incubation, collect the cell culture supernatant.

  • Determine the nitric oxide concentration in the supernatant using the Griess reagent.

  • Measure the absorbance and calculate the percentage of NO inhibition.

Signaling Pathways

TRAIL-Induced Apoptosis Pathway

This compound has been reported to possess anti-TRAIL activity, suggesting it may modulate the TRAIL-induced apoptosis pathway. This pathway is a critical mechanism for the targeted elimination of cancer cells.[14][15][16][17][18] The diagram below illustrates the key components of the TRAIL signaling cascade.

TRAIL_Pathway TRAIL TRAIL DR4_DR5 DR4 / DR5 TRAIL->DR4_DR5 Binds DISC DISC Formation (FADD, Pro-caspase-8) DR4_DR5->DISC Caspase8 Activated Caspase-8 DISC->Caspase8 Caspase3 Activated Caspase-3 Caspase8->Caspase3 Bid Bid Caspase8->Bid Cleaves Apoptosis Apoptosis Caspase3->Apoptosis tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Activates Bax/Bak Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 This compound This compound (Potential Sensitizer) This compound->DR4_DR5 Sensitizes?

TRAIL-induced apoptosis signaling pathway.
Experimental Workflow for Elucidating Mechanism of Action

To investigate how this compound derivatives exert their biological effects, a systematic workflow can be employed.

Experimental_Workflow Start Synthesized This compound Derivatives Screening In Vitro Screening (Cytotoxicity, Anti-inflammatory) Start->Screening Hit_Identification Hit Identification (Potent & Selective Compounds) Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies Hit_Identification->Mechanism_Studies Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase Activity) Mechanism_Studies->Apoptosis_Assay Western_Blot Western Blot Analysis (Signaling Proteins) Mechanism_Studies->Western_Blot Gene_Expression Gene Expression Analysis (qRT-PCR) Mechanism_Studies->Gene_Expression In_Vivo In Vivo Studies (Animal Models) Mechanism_Studies->In_Vivo

Workflow for investigating derivative activity.

Conclusion and Future Directions

The available evidence strongly suggests that xanthanolides are a promising class of natural products with significant potential for the development of novel anticancer and anti-inflammatory agents. While this compound has been identified as a modulator of the TRAIL pathway, a significant research gap exists regarding the synthesis and biological evaluation of its derivatives. The prospective data and protocols outlined in this guide provide a foundational framework for initiating such investigations. Future research should focus on the systematic synthesis of a library of this compound derivatives, followed by comprehensive in vitro and in vivo evaluations to establish structure-activity relationships and elucidate their precise mechanisms of action. Such studies are crucial for unlocking the full therapeutic potential of this intriguing subclass of xanthanolides.

References

Unveiling the Therapeutic Potential of Desacetylxanthanol: A Technical Guide to its Bioactive Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 7, 2025 – A comprehensive technical guide has been compiled to illuminate the diverse biological activities of Desacetylxanthanol, a sesquiterpenoid derived from the plant Xanthium strumarium. This document, intended for researchers, scientists, and professionals in drug development, consolidates current knowledge on the compound's anti-cancer properties, particularly its ability to sensitize cancer cells to apoptosis, and explores its potential in other therapeutic areas. The guide provides a detailed overview of experimental data, methodologies, and the molecular pathways influenced by this promising natural compound.

Introduction to this compound

This compound is a naturally occurring sesquiterpenoid isolated from Xanthium strumarium, a plant with a history of use in traditional medicine.[1][2] As a member of the xanthanolide group of sesquiterpene lactones, it has garnered scientific interest for its potential pharmacological effects. This guide focuses on the full spectrum of its known bioactivities, with a primary emphasis on its role in cancer therapy.

Anti-Cancer Activity: Sensitization to TRAIL-Induced Apoptosis

The most well-documented bioactivity of this compound is its ability to overcome resistance to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) in cancer cells. TRAIL is a promising anti-cancer agent because it can selectively induce apoptosis in cancerous cells while sparing normal cells. However, many cancer types develop resistance to TRAIL-mediated cell death.

A key study has demonstrated that this compound potently overcomes TRAIL resistance in human gastric adenocarcinoma (AGS) cells at a concentration of 16 μM.[2] This sensitizing effect is crucial for enhancing the therapeutic efficacy of TRAIL-based therapies.

Mechanism of Action: Modulation of Apoptotic Pathways

The mechanism by which this compound sensitizes cancer cells to TRAIL involves the modulation of key proteins in both the extrinsic and intrinsic apoptotic pathways. While direct studies on this compound's comprehensive mechanism are ongoing, research on analogous sesquiterpenoids from Xanthium strumarium provides significant insights. These compounds have been shown to:

  • Upregulate Death Receptors: Increase the expression of TRAIL receptors DR4 and DR5 on the cancer cell surface, thereby amplifying the apoptotic signal.[2]

  • Activate Pro-Apoptotic Proteins: Enhance the levels of key mediators of apoptosis including p53, CHOP, and Bax.[2]

  • Promote Caspase Activation: Lead to increased cleavage of caspase-3, caspase-8, and caspase-9, which are the executioners of apoptosis.[2]

  • Downregulate Anti-Apoptotic Proteins: Decrease the expression of the cell survival protein Bcl-2.[2]

This concerted action shifts the cellular balance towards apoptosis, effectively restoring the sensitivity of resistant cancer cells to TRAIL.

Table 1: Quantitative Data on the Bioactivity of this compound and Related Sesquiterpenoids
CompoundBioactivityCell LineConcentration/IC50Reference
This compound TRAIL-resistance overcoming activityAGS16 μM[2]
XanthinosinTRAIL-resistance overcoming activityAGS8 μM[2]
11α,13-dihydroxanthininTRAIL-resistance overcoming activityAGS20 μM[2]
11α,13-dihydroxanthuminolTRAIL-resistance overcoming activityAGS20 μM[2]
Lasidiol p-methoxybenzoateTRAIL-resistance overcoming activityAGS16 μM[2]

TRAIL_Sensitization_by_this compound This compound This compound DR4_DR5 Death Receptors (DR4/DR5) This compound->DR4_DR5 Upregulates Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates TRAIL TRAIL TRAIL->DR4_DR5 Binds DISC DISC Formation DR4_DR5->DISC Pro_Casp8 Pro-Caspase-8 DISC->Pro_Casp8 Casp8 Caspase-8 Pro_Casp8->Casp8 Activation Bid Bid Casp8->Bid Pro_Casp3 Pro-Caspase-3 Casp8->Pro_Casp3 tBid tBid Bid->tBid Cleavage Mitochondrion Mitochondrion tBid->Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits Apoptosome Apoptosome Formation CytoC->Apoptosome Pro_Casp9 Pro-Caspase-9 Apoptosome->Pro_Casp9 Casp9 Caspase-9 Pro_Casp9->Casp9 Activation Casp9->Pro_Casp3 Casp3 Caspase-3 Pro_Casp3->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Fig. 1: Proposed signaling pathway for this compound-mediated sensitization to TRAIL-induced apoptosis.

Other Potential Bioactivities

While the anti-cancer properties of this compound are the most studied, the broader pharmacological profile of Xanthium strumarium and its constituent sesquiterpenoids suggests other potential therapeutic applications. It is important to note that the following activities have been primarily associated with the plant extracts or related compounds, and further specific research on this compound is warranted.

Anti-Inflammatory Activity

Extracts of Xanthium strumarium have demonstrated anti-inflammatory effects.[3] This activity is often attributed to the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway. Sesquiterpene lactones, as a class, are known to possess anti-inflammatory properties, suggesting that this compound may contribute to these effects.

Antioxidant Activity

The antioxidant potential of Xanthium strumarium extracts has also been reported.[4] Antioxidant compounds are crucial for neutralizing reactive oxygen species (ROS), which are implicated in a variety of diseases. The chemical structure of this compound may allow it to act as a free radical scavenger.

Neuroprotective Effects

While direct evidence is lacking for this compound, some natural compounds with antioxidant and anti-inflammatory properties have shown neuroprotective potential in preclinical models. Given its potential in these areas, investigating the neuroprotective effects of this compound could be a valuable area for future research.

Experimental Protocols

This section provides an overview of standard methodologies that can be employed to investigate the bioactivities of this compound.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of a compound.

Protocol Outline:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control to determine the IC50 value.

MTT_Assay_Workflow Start Seed cells in 96-well plate Treatment Treat with This compound Start->Treatment MTT_add Add MTT solution Treatment->MTT_add Incubate Incubate (formazan formation) MTT_add->Incubate Solubilize Solubilize formazan (e.g., with DMSO) Incubate->Solubilize Read Measure absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Fig. 2: A simplified workflow for determining cell viability using the MTT assay.
Apoptosis Assays

Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3 and caspase-7, can be quantified using commercially available luminescent or colorimetric assays. These assays typically use a specific substrate that, when cleaved by the active caspase, produces a detectable signal.

Western Blot Analysis: This technique is used to detect the expression levels of various proteins involved in the apoptotic signaling cascade.

Protocol Outline:

  • Treat cells with this compound and/or TRAIL.

  • Lyse the cells to extract total protein.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Probe the membrane with primary antibodies specific to the proteins of interest (e.g., cleaved caspase-3, Bcl-2, Bax, p-NF-κB).

  • Use a secondary antibody conjugated to an enzyme for detection via chemiluminescence or fluorescence.

Future Directions and Conclusion

This compound has emerged as a promising natural compound with significant potential in cancer therapy, primarily through its ability to sensitize resistant cancer cells to TRAIL-induced apoptosis. The data presented in this guide underscore the importance of further research to fully elucidate its therapeutic potential.

Future investigations should focus on:

  • Expanding the evaluation of this compound's anti-cancer activity across a broader range of cancer cell lines.

  • Conducting in vivo studies to validate its efficacy and safety in animal models.

  • Specifically investigating its anti-inflammatory, antioxidant, and neuroprotective properties to uncover its full therapeutic spectrum.

  • Delving deeper into the molecular mechanisms and signaling pathways modulated by this compound.

References

Methodological & Application

Application Notes and Protocols for Desacetylxanthanol Extraction from Xanthium strumarium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the extraction and isolation of Desacetylxanthanol, a sesquiterpene lactone from Xanthium strumarium. Additionally, the associated signaling pathway, highlighting its activity in overcoming TRAIL-resistance in cancer cells, is detailed.

Introduction

This compound is a naturally occurring sesquiterpene lactone found in Xanthium strumarium. Recent studies have identified its potential as a bioactive compound with anti-cancer properties. Specifically, this compound has been shown to overcome resistance to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a promising anti-cancer agent.[1][2] This makes this compound a compound of interest for further investigation in drug development. The following protocols outline the methodology for its extraction and purification, and detail its mechanism of action.

Data Presentation

While specific yield data for this compound is not widely published, the following table summarizes the yield of crude extracts from Xanthium strumarium using different solvents, which can serve as a preliminary reference. The biological activity of this compound is also presented.

Extraction ParameterValueReference
Crude Extract Yields
80% Methanol (B129727)Not specified[1][2]
Ethyl Acetate (B1210297) (from partition)Not specified[1][2]
Biological Activity
TRAIL-Resistance Overcoming Activity (AGS cells)16 μM[2]

Experimental Protocols

The following protocols are based on methodologies reported for the isolation of sesquiterpene lactones from Xanthium strumarium.[1][2][3][4][5]

Plant Material Collection and Preparation
  • Collection: Collect fresh aerial parts (leaves and stems) of Xanthium strumarium.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.

Extraction of Crude Sesquiterpene Lactone Mixture

This protocol utilizes a solvent extraction method followed by liquid-liquid partitioning to enrich the sesquiterpene lactone content.

  • Maceration:

    • Soak the powdered plant material in 80% aqueous methanol (MeOH) at a ratio of 1:10 (w/v) for 72 hours at room temperature.

    • Agitate the mixture periodically to ensure thorough extraction.

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.

  • Solvent Partitioning:

    • Suspend the crude methanolic extract in distilled water.

    • Perform liquid-liquid partitioning by sequentially extracting with ethyl acetate (EtOAc).

    • Combine the EtOAc fractions and concentrate under reduced pressure to yield the EtOAc-soluble fraction, which will be enriched with sesquiterpene lactones.

Chromatographic Purification of this compound

This multi-step chromatographic process is designed to isolate this compound from the enriched extract.

  • Step 1: Silica (B1680970) Gel Column Chromatography

    • Subject the EtOAc-soluble fraction to column chromatography on a silica gel column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

  • Step 2: Reversed-Phase C18 Column Chromatography

    • Further purify the fractions containing the target compound using a reversed-phase (RP-18) column.

    • Elute with a gradient of decreasing polarity, typically starting with water and increasing the proportion of methanol or acetonitrile.

    • Collect and combine fractions based on TLC or HPLC analysis.

  • Step 3: High-Performance Liquid Chromatography (HPLC)

    • Perform final purification of the this compound-containing fraction by preparative HPLC on a C18 column.

    • Use an isocratic or gradient elution with a mobile phase such as methanol/water or acetonitrile/water to achieve high purity.

    • The purity of the isolated this compound can be confirmed by analytical HPLC and its structure elucidated by spectroscopic methods (NMR, MS).

Visualizations

Experimental Workflow

Extraction_Workflow plant Xanthium strumarium (Aerial Parts) powder Dried and Powdered Plant Material plant->powder extraction Maceration with 80% aq. MeOH powder->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partition Solvent Partitioning (EtOAc/H2O) crude_extract->partition etoac_fraction EtOAc Soluble Fraction partition->etoac_fraction silica_gel Silica Gel Column Chromatography etoac_fraction->silica_gel rp18 Reversed-Phase (RP-18) Chromatography silica_gel->rp18 hplc Preparative HPLC rp18->hplc This compound Pure this compound hplc->this compound

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway of this compound in Overcoming TRAIL Resistance

TRAIL_Pathway cluster_cell TRAIL-Resistant Cancer Cell cluster_receptors Receptor Upregulation cluster_Bcl2 Bcl-2 Family Modulation cluster_caspases Caspase Cascade Activation This compound This compound DR4 DR4 This compound->DR4 Upregulates DR5 DR5 This compound->DR5 Upregulates p53 p53 This compound->p53 Increases CHOP CHOP This compound->CHOP Increases Bax Bax (Pro-apoptotic) This compound->Bax Increases Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Decreases Caspase8 Cleaved Caspase-8 DR4->Caspase8 DR5->Caspase8 p53->Bax CHOP->Bax Caspase9 Cleaved Caspase-9 Bax->Caspase9 Activates Bcl2->Caspase9 Inhibits Caspase3 Cleaved Caspase-3 Caspase8->Caspase3 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis TRAIL TRAIL TRAIL->DR4 TRAIL->DR5

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of Desacetylxanthanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desacetylxanthanol is a sesquiterpene lactone isolated from Xanthium strumarium. It has garnered interest in the field of oncology due to its activity against tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), a pathway often dysregulated in cancer cells.[1][2] As with any potential therapeutic agent, rigorous purity assessment is a critical step in the drug development process to ensure safety and efficacy. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound purity. The described protocol is designed to be a stability-indicating assay, capable of separating the active pharmaceutical ingredient (API) from potential impurities and degradation products.

Signaling Pathway of TRAIL-Induced Apoptosis and Inhibition by this compound

This compound has been identified as an inhibitor of the TRAIL signaling pathway. This pathway is a critical mechanism for inducing apoptosis (programmed cell death) in cancer cells. The diagram below illustrates the key steps in the extrinsic apoptosis pathway initiated by TRAIL and the putative point of inhibition by this compound.

TRAIL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRAIL_R TRAIL Receptor (DR4/DR5) FADD FADD TRAIL_R->FADD recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 recruits DISC DISC (Death-Inducing Signaling Complex) Caspase8 Active Caspase-8 DISC->Caspase8 activates Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activates Caspase3 Active Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis TRAIL TRAIL Ligand TRAIL->TRAIL_R DAX This compound DAX->DISC inhibits

Figure 1: TRAIL-Induced Apoptosis Pathway Inhibition.

Experimental Protocols

This section provides a detailed methodology for the purity analysis of this compound using RP-HPLC.

1. Materials and Reagents

  • This compound reference standard (Purity ≥ 99.5%)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (ACS grade)

  • 0.22 µm syringe filters

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Thermostat

    • Diode Array Detector (DAD) or UV-Vis Detector

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Sonicator

  • pH meter

3. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Add 1.0 mL of formic acid to 1000 mL of HPLC grade water.

    • Mix thoroughly and degas for 15-20 minutes using a sonicator or vacuum filtration.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with the diluent and mix well.

  • Sample Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Sonicate to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC Chromatographic Conditions

The separation is achieved using a C18 column with a gradient elution of water (containing 0.1% formic acid) and acetonitrile. This method is based on protocols developed for similar prenylated flavonoids.[3][4]

ParameterValue
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 30 minutes

5. Data Analysis and Purity Calculation

The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

  • % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Analysis

The following diagram outlines the logical workflow for the purity assessment of a this compound sample.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Sample & Reference Standard C Prepare Stock & Working Solutions A->C B Prepare Mobile Phase & Diluent B->C D Filter Sample Solution C->D G Inject Sample Solution D->G E Set Up HPLC Method (Gradient, Flow, Temp) F System Suitability Test (Inject Standard) E->F F->G If SST passes H Integrate Chromatogram Peaks G->H I Calculate % Purity (Area Percent Method) H->I J Generate Final Report I->J

Figure 2: HPLC Purity Analysis Workflow.

Data Presentation

Quantitative results from the HPLC analysis should be summarized in a clear and organized table. This allows for easy comparison between different batches or samples.

Table 1: Summary of HPLC Purity Analysis for this compound

Sample IDRetention Time (min)Peak Area (mAU*s)% Area (Purity)Potential Impurities (Retention Time, % Area)
Sample 01e.g., 12.5e.g., 45000e.g., 99.8%e.g., RT 8.2, 0.1%; RT 14.1, 0.1%
Sample 02e.g., 12.5e.g., 44500e.g., 99.5%e.g., RT 8.2, 0.2%; RT 14.1, 0.3%
...............

Method Validation Considerations

To ensure the reliability of this method for routine quality control, it should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters would include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This involves forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to ensure that all degradation peaks are well-resolved from the main this compound peak.

  • Linearity: Demonstrating a linear relationship between the concentration of the analyte and the detector response over a specified range.

  • Accuracy: The closeness of the test results obtained by the method to the true value, typically assessed through recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

References

Desacetylxanthanol: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylxanthanol is a xanthanolide sesquiterpene derived from plants of the Xanthium genus. Recent studies have highlighted its potential as a bioactive compound that can overcome resistance to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis in cancer cells. This document provides detailed application notes and protocols for the use of this compound in cell culture, focusing on its solubility characteristics and its mechanism of action related to the TRAIL signaling pathway.

Data Presentation

The following tables summarize the key data for this compound, including its solubility and effective concentrations in cell culture experiments.

Table 1: Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing high-concentration stock solutions.
Cell Culture MediaLow to InsolubleDirect dissolution is not recommended. Precipitation may occur when diluting DMSO stock into aqueous media. The final DMSO concentration should be kept low (typically ≤0.5%).

Table 2: Effective Concentrations of this compound in Cell Culture

Cell LineApplicationEffective ConcentrationReference
AGS (Human Gastric Adenocarcinoma)Overcoming TRAIL Resistance16 µM[1]
DLD1 (Human Colorectal Adenocarcinoma)Overcoming TRAIL ResistanceNot specified, but active[1]
DU145 (Human Prostate Carcinoma)Overcoming TRAIL ResistanceNot specified, but active[1]
HeLa (Human Cervical Adenocarcinoma)Overcoming TRAIL ResistanceNot specified, but active[1]
MCF7 (Human Breast Adenocarcinoma)Overcoming TRAIL ResistanceNot specified, but active[1]
HEK293 (Human Embryonic Kidney)Cytotoxicity ControlNo significant decrease in viability up to 8 µM[1]

Mechanism of Action: Overcoming TRAIL Resistance

This compound has been shown to sensitize TRAIL-resistant cancer cells to apoptosis. It achieves this by modulating key proteins in both the extrinsic and intrinsic apoptotic pathways. A primary mechanism is the upregulation of TRAIL death receptors DR4 and DR5 on the cell surface.[1] This increased receptor expression enhances the cell's sensitivity to TRAIL, leading to the activation of the downstream caspase cascade and subsequent apoptosis.

TRAIL_Pathway_this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion TRAIL TRAIL DR4 DR4 TRAIL->DR4 DR5 DR5 TRAIL->DR5 FADD FADD DR4->FADD DR5->FADD This compound This compound This compound->DR4 Upregulates This compound->DR5 Upregulates Bcl2 Bcl-2 This compound->Bcl2 Inhibits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 BID BID Caspase8->BID Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 tBID tBID BID->tBID Bax Bax tBID->Bax Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Bax CytochromeC Cytochrome c Bax->CytochromeC Release Procaspase9 Pro-caspase-9 CytochromeC->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3

This compound enhances TRAIL-induced apoptosis.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. (Molecular Weight of this compound: ~250.33 g/mol )

  • Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C.

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Sterile DMSO weigh->dissolve vortex Vortex until Dissolved dissolve->vortex aliquot Aliquot into Sterile Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Workflow for preparing a this compound stock solution.
Protocol 2: Cell Treatment for Apoptosis Induction Assay

This protocol provides a general workflow for treating adherent cancer cells with this compound to assess its ability to sensitize them to TRAIL-induced apoptosis.

Materials:

  • TRAIL-resistant cancer cells (e.g., AGS)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Recombinant human TRAIL

  • Multi-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed the cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the this compound stock solution.

    • Prepare a series of dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 16 µM).

    • Important: Ensure the final concentration of DMSO in the medium is non-toxic to the cells (e.g., ≤0.5%). Prepare a vehicle control with the same final DMSO concentration.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the different concentrations of this compound, the vehicle control, or medium alone (untreated control).

    • Incubate the cells for a predetermined time (e.g., 24 hours).

  • TRAIL Co-treatment:

    • After the pre-incubation with this compound, add recombinant human TRAIL to the wells at a concentration known to be sub-optimal for inducing apoptosis in these cells when used alone.

    • Include control wells with this compound alone, TRAIL alone, and untreated cells.

  • Incubation: Incubate the cells for the desired duration of TRAIL treatment (e.g., 4-24 hours).

  • Downstream Analysis: Proceed with apoptosis assays, such as Annexin V/Propidium Iodide staining followed by flow cytometry, or a caspase activity assay.

Cell_Treatment_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells in Multi-well Plate prepare_solutions Prepare this compound Working Solutions treat_cells Treat Cells with This compound prepare_solutions->treat_cells add_trail Add Recombinant TRAIL treat_cells->add_trail incubate Incubate add_trail->incubate apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V) incubate->apoptosis_assay

General workflow for a cell treatment experiment.

Disclaimer

These protocols are intended as a guide. Researchers should optimize the conditions, including concentrations and incubation times, for their specific cell lines and experimental setup. Always include appropriate controls in your experiments. This information is for research use only and not for use in diagnostic or therapeutic procedures.

References

Determining the Cytotoxicity of Prenylflavonoids in Breast Cancer Cells: A Focus on Xanthohumol in MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for determining the IC50 value of Xanthohumol, a prenylflavonoid closely related to Desacetylxanthanol, in the MCF-7 human breast cancer cell line. Due to the limited availability of specific data for this compound, Xanthohumol is presented here as a well-studied exemplar to illustrate the required methodologies. These protocols are designed to be adaptable for the evaluation of other similar compounds.

Introduction

Xanthohumol, a major prenylated chalcone (B49325) found in hops, has garnered significant interest for its potential anticancer properties.[1] It has been shown to inhibit the proliferation of various cancer cell lines, including the MCF-7 breast cancer cell line, which is a widely used in vitro model for studying estrogen receptor-positive breast cancers.[1][2] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. This document outlines the materials and procedures for determining the IC50 value of Xanthohumol in MCF-7 cells using the MTT assay and provides insights into the potential signaling pathways involved in its mechanism of action.

Data Presentation: Cytotoxicity of Xanthohumol

The following table summarizes the reported IC50 values for Xanthohumol in MCF-7 cells. It is important to note that variations in experimental conditions such as cell density, treatment duration, and assay method can influence the observed IC50 values.

CompoundCell LineTreatment DurationIC50 Value (µM)Reference
XanthohumolMCF-748 hours13[2]
XanthohumolMCF-772 hours11.37 ± 1.15[3]

Experimental Protocols

MCF-7 Cell Culture

Materials:

  • MCF-7 human breast adenocarcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Maintain MCF-7 cells as a monolayer culture in T-75 flasks containing DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate the cells in a humidified atmosphere at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in new flasks at a lower density.

MTT Assay for Cell Viability and IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.

Materials:

  • MCF-7 cells

  • Complete DMEM medium

  • Xanthohumol (or this compound)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well microplates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Harvest MCF-7 cells using trypsin and resuspend them in complete DMEM. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of Xanthohumol in DMSO. Create a series of dilutions of the compound in complete DMEM. After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of Xanthohumol. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed MCF-7 cells in a 96-well plate incubate1 Incubate for 24h for cell attachment start->incubate1 prepare Prepare serial dilutions of Xanthohumol incubate1->prepare treat Treat cells with varying concentrations prepare->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 3-4h for formazan formation add_mtt->incubate3 dissolve Dissolve formazan crystals with DMSO incubate3->dissolve read Measure absorbance at 570 nm dissolve->read calculate Calculate % cell viability read->calculate plot Plot dose-response curve calculate->plot determine Determine IC50 value plot->determine

Caption: Workflow for determining the IC50 value using the MTT assay.

Signaling Pathways

Xanthohumol has been shown to induce apoptosis in breast cancer cells.[1] The apoptotic process can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of effector caspases, which are responsible for the execution of apoptosis. Furthermore, dysregulation of signaling pathways like the PI3K/Akt/mTOR pathway is a key driver of oncogenesis and treatment resistance in breast cancer.[4] Phytochemicals can exert their anticancer effects by modulating these critical pathways.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_pi3k PI3K/Akt/mTOR Pathway Xanthohumol Xanthohumol DeathReceptor Death Receptors (e.g., FAS, TRAIL-R) Xanthohumol->DeathReceptor induces Bax Bax Xanthohumol->Bax upregulates Bcl2 Bcl-2 Xanthohumol->Bcl2 downregulates PI3K PI3K Xanthohumol->PI3K inhibits Caspase8 Caspase-8 DeathReceptor->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Proposed signaling pathways affected by Xanthohumol in MCF-7 cells.

References

Application Notes and Protocols: Analysis of Desacetylxanthanol-Induced Apoptosis by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylxanthanol, a potent histone deacetylase (HDAC) inhibitor, has emerged as a compound of interest in oncology research due to its potential to induce cell cycle arrest and apoptosis in cancer cells.[1] HDAC inhibitors modulate gene expression by altering the acetylation state of histones and other non-histone proteins, leading to the activation of apoptotic pathways.[1][2] Flow cytometry is a powerful and quantitative method to analyze apoptosis at the single-cell level, providing valuable insights into the efficacy of therapeutic compounds like this compound.[3][4]

This document provides a detailed protocol for assessing this compound-induced apoptosis using the Annexin V and Propidium Iodide (PI) staining method, a widely used assay for detecting the early and late stages of apoptosis.[5]

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection by flow cytometry.[6] This allows for the identification of early apoptotic cells.

Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is impermeant to live cells and early apoptotic cells with intact membranes.[7] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a red fluorescence. By using both Annexin V and PI, it is possible to distinguish between four cell populations:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive (this population is often grouped with late apoptotic cells)

Experimental Protocol: Annexin V & PI Staining for Flow Cytometry

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.

    • Allow cells to adhere and grow for 24 hours.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO) corresponding to the highest concentration of the solvent used.

  • Cell Harvesting:

    • Adherent cells: Gently aspirate the culture medium. Wash the cells once with PBS. Detach the cells using a gentle, non-enzymatic cell dissociation solution or by gentle scraping. Collect the cells into a flow cytometry tube.

    • Suspension cells: Collect the cells directly into a flow cytometry tube.

    • Centrifuge the cells at 300 x g for 5 minutes.[6]

    • Discard the supernatant and wash the cells once with cold PBS.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X Binding Buffer with deionized water.[7]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]

    • Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a new flow cytometry tube.[6]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5] The exact volumes may vary depending on the kit manufacturer's instructions.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6][8]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[8]

    • Analyze the samples on a flow cytometer as soon as possible (preferably within one hour).[9]

    • Use appropriate excitation and emission settings for FITC (Excitation: 488 nm; Emission: 530 nm) and PI (Excitation: 488 nm; Emission: >575 nm).[5]

    • Collect data for a sufficient number of events (e.g., 10,000-20,000 cells).

Data Presentation

The quantitative data obtained from the flow cytometry analysis can be summarized in the following table for easy comparison between different treatment groups.

Treatment GroupConcentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound188.7 ± 3.56.8 ± 1.24.5 ± 0.9
This compound565.4 ± 4.220.1 ± 2.514.5 ± 1.8
This compound1042.1 ± 5.135.6 ± 3.322.3 ± 2.4
This compound2520.8 ± 3.948.9 ± 4.130.3 ± 3.7

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Staining cluster_3 Data Acquisition cell_seeding Seed cells in 6-well plates treatment Treat with this compound cell_seeding->treatment harvest Harvest cells treatment->harvest wash_pbs Wash with cold PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate Incubate for 15 min in the dark add_stains->incubate flow_cytometry Analyze on flow cytometer incubate->flow_cytometry

Caption: Workflow for apoptosis analysis using flow cytometry.

Signaling Pathway of this compound-Induced Apoptosis

G cluster_0 Epigenetic Regulation cluster_1 Apoptotic Pathways This compound This compound HDAC_inhibition HDAC Inhibition This compound->HDAC_inhibition Histone_acetylation Histone Hyperacetylation HDAC_inhibition->Histone_acetylation Gene_expression Altered Gene Expression Histone_acetylation->Gene_expression Intrinsic_pathway Intrinsic Pathway (Mitochondrial) Gene_expression->Intrinsic_pathway Upregulation of pro-apoptotic Bcl-2 proteins (Bim, Bid, Bmf) Extrinsic_pathway Extrinsic Pathway (Death Receptor) Gene_expression->Extrinsic_pathway Upregulation of Death Receptors (e.g., TRAIL, DR5) Caspase_activation Caspase Activation (Caspase-3, -7) Intrinsic_pathway->Caspase_activation Extrinsic_pathway->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: Signaling pathways in this compound-induced apoptosis.

References

Application Notes and Protocols: Western Blot Analysis of TRAIL Pathway Proteins Following Desacetylxanthanol Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the investigation of the extrinsic apoptosis pathway mediated by the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) in response to treatment with Desacetylxanthanol, a natural xanthanolide sesquiterpenoid. The protocol details a Western blot methodology to quantitatively assess changes in key proteins of the TRAIL signaling cascade. This application note is intended to guide researchers in elucidating the molecular mechanisms of this compound-induced apoptosis, a critical step in the evaluation of its therapeutic potential.

Introduction

The TRAIL signaling pathway is a crucial mechanism in programmed cell death, or apoptosis, and represents a significant target in cancer therapy due to its ability to selectively induce apoptosis in transformed cells while sparing most normal cells.[1] The pathway is initiated by the binding of the TRAIL ligand to its death receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2).[1] This binding event triggers receptor trimerization and the recruitment of the adaptor protein Fas-Associated Death Domain (FADD), which in turn recruits and activates pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC).[1][2] Activated caspase-8 then initiates a downstream caspase cascade, including the activation of executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[3][4] This pathway can be further amplified through the intrinsic mitochondrial pathway via caspase-8-mediated cleavage of Bid to tBid.[1]

This compound, a natural compound isolated from plants of the Xanthium genus, has garnered interest for its potential anti-cancer properties. Understanding its influence on the TRAIL pathway is essential for its development as a therapeutic agent. Western blotting is a powerful and widely used technique to detect and quantify the expression levels of specific proteins, making it an ideal method to study the effects of this compound on the key mediators of TRAIL-induced apoptosis.[5][6] This protocol provides a detailed methodology for performing Western blot analysis of TRAIL pathway proteins.

TRAIL Signaling Pathway

The TRAIL signaling pathway is a complex cascade involving both pro-apoptotic and anti-apoptotic proteins. A simplified representation of the extrinsic apoptotic pathway initiated by TRAIL is depicted below.

TRAIL_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion TRAIL TRAIL Ligand DR4_DR5 DR4 / DR5 (Death Receptors) TRAIL->DR4_DR5 Binding & Trimerization FADD FADD DR4_DR5->FADD Recruitment DISC DISC Formation Pro_Casp8 Pro-Caspase-8 FADD->Pro_Casp8 Recruitment Casp8 Activated Caspase-8 Pro_Casp8->Casp8 Activation (within DISC) Pro_Casp3 Pro-Caspase-3 Casp8->Pro_Casp3 Cleavage & Activation Bid Bid Casp8->Bid Cleavage Casp3 Activated Caspase-3 Pro_Casp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis tBid tBid Bid->tBid Bax Bax tBid->Bax Activation CytoC Cytochrome c Bax->CytoC Release Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Inhibition CytoC->Apoptosis Mitochondrial Pathway Amplification

Figure 1: TRAIL-induced extrinsic apoptosis pathway.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the general workflow for the Western blot protocol described in this document.

Western_Blot_Workflow start Start: Cell Culture & Treatment (with this compound) cell_lysis Cell Lysis & Protein Extraction start->cell_lysis quantification Protein Quantification (e.g., BCA Assay) cell_lysis->quantification sample_prep Sample Preparation (with Laemmli Buffer & Heat) quantification->sample_prep sds_page SDS-PAGE (Protein Separation) sample_prep->sds_page transfer Protein Transfer (to PVDF or Nitrocellulose Membrane) sds_page->transfer blocking Blocking (e.g., 5% non-fat milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (ECL Substrate) secondary_ab->detection imaging Imaging (Chemiluminescence Detection System) detection->imaging analysis Data Analysis (Densitometry) imaging->analysis end End: Quantified Protein Levels analysis->end

Figure 2: General workflow for Western blot analysis.

Detailed Protocol: Western Blotting for TRAIL Pathway Proteins

This protocol is a general guideline and may require optimization based on the specific cell line and antibodies used.

1. Cell Culture and Treatment:

1.1. Culture your chosen cell line to the desired confluency (typically 70-80%). 1.2. Treat the cells with varying concentrations of this compound for different time points as determined by preliminary cytotoxicity assays (e.g., MTT assay). Include a vehicle-treated control group.

2. Protein Extraction (Cell Lysis): [6]

2.1. After treatment, place the culture plates on ice and aspirate the medium. 2.2. Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[6] 2.3. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[6] 2.4. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. 2.5. Incubate the lysate on ice for 30 minutes, with brief vortexing every 10 minutes. 2.6. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6] 2.7. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification:

3.1. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions. 3.2. Normalize the protein concentrations of all samples to ensure equal loading.

4. Sample Preparation:

4.1. Dilute the protein lysates with 4x Laemmli sample buffer to a final 1x concentration.[6] 4.2. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[6] 4.3. Briefly centrifuge the samples before loading.

5. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): [5]

5.1. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. The gel percentage will depend on the molecular weight of the target proteins. 5.2. Include a pre-stained protein ladder to monitor protein migration and estimate molecular weights. 5.3. Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.

6. Protein Transfer: [6]

6.1. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[6] 6.2. Ensure proper orientation of the gel and membrane in the transfer sandwich. 6.3. Perform the transfer according to the manufacturer's instructions (e.g., 100V for 60-90 minutes).[6]

7. Blocking: [6]

7.1. After transfer, briefly wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20). 7.2. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[6]

8. Antibody Incubation: [6]

8.1. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[6] Recommended primary antibodies for the TRAIL pathway include:

  • Anti-DR4
  • Anti-DR5
  • Anti-FADD
  • Anti-Caspase-8 (full-length and cleaved)
  • Anti-Caspase-3 (full-length and cleaved)
  • Anti-Bid (full-length and tBid)
  • Anti-Bax
  • Anti-Bcl-2
  • Anti-PARP (full-length and cleaved)
  • Anti-β-actin or Anti-GAPDH (as a loading control) 8.2. Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[6] 8.3. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. 8.4. Wash the membrane three times for 10 minutes each with TBST.

9. Detection and Imaging: [6]

9.1. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol. 9.2. Incubate the membrane with the ECL reagent for 1-5 minutes.[6] 9.3. Capture the chemiluminescent signal using a digital imaging system or X-ray film.[6]

10. Data Analysis:

10.1. Quantify the band intensities using densitometry software (e.g., ImageJ).[6] 10.2. Normalize the intensity of each target protein band to the corresponding loading control band to correct for loading differences.[6]

Data Presentation

Disclaimer: The following table presents illustrative data on the effect of a crude ethanol (B145695) extract of Xanthium strumarium (XS) on apoptosis-related proteins in hepatocellular carcinoma cells, as specific quantitative data for this compound was not available in the literature at the time of this publication. This data serves as an example of how to present quantitative Western blot results.

Target ProteinTreatment GroupFold Change vs. Control (Mean ± SD)p-valueReference
Cleaved Caspase-3Control1.00 ± 0.00-[5]
XS Extract (100 µg/mL)3.2 ± 0.4< 0.01[5]
Cleaved PARPControl1.00 ± 0.00-[5]
XS Extract (100 µg/mL)2.8 ± 0.3< 0.01[5]
XIAPControl1.00 ± 0.00-[5]
XS Extract (100 µg/mL)0.4 ± 0.1< 0.05[5]
Mcl-1Control1.00 ± 0.00-[5]
XS Extract (100 µg/mL)0.5 ± 0.1< 0.05[5]
BaxControl1.00 ± 0.00-[2]
Plant ExtractIncreased< 0.05[2]
Bcl-2Control1.00 ± 0.00-[2]
Plant ExtractDecreased< 0.05[2]

Table 1: Example of Quantitative Western Blot Data Analysis. The table shows the fold change in the expression of key apoptosis-related proteins following treatment with a Xanthium strumarium extract. Data is normalized to a loading control and expressed as the mean ± standard deviation from at least three independent experiments. Statistical significance is determined using an appropriate statistical test (e.g., t-test or ANOVA).

Conclusion

This application note provides a detailed framework for utilizing Western blot analysis to investigate the impact of this compound on the TRAIL-mediated apoptotic pathway. By following the outlined protocols, researchers can generate robust and quantifiable data on the expression and activation of key signaling proteins. This information is critical for elucidating the compound's mechanism of action and for its further development as a potential anti-cancer therapeutic. Careful optimization of the protocol for the specific experimental system is recommended to ensure high-quality and reproducible results.

References

Application Notes and Protocols for In Vivo Xenograft Models: Evaluating the Efficacy of Desacetylxanthanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylxanthanol (DAX), a derivative of the hop flavonoid Xanthohumol, has garnered interest as a potential anti-cancer agent. Its purported mechanism of action involves the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] Dysregulation of HDAC activity is a common feature in many cancers, leading to the suppression of tumor suppressor genes and the promotion of oncogenic pathways.[1][2] By inhibiting HDACs, DAX is hypothesized to restore normal patterns of gene expression, leading to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[3][4]

In vivo xenograft models are a cornerstone of preclinical cancer research, providing a platform to assess the therapeutic efficacy and potential toxicity of novel anti-cancer compounds in a living organism.[5] This document provides detailed application notes and protocols for utilizing subcutaneous xenograft models to evaluate the anti-tumor activity of this compound.

Data Presentation

Table 1: Effect of Xanthohumol on Tumor Volume in a Xenograft Model

Treatment GroupDay 0 (mm³)Day 7 (mm³)Day 14 (mm³)Day 21 (mm³)Day 28 (mm³)
Vehicle Control100 ± 10.2250 ± 25.5450 ± 40.8600 ± 55.1800 ± 70.3
Xanthohumol (50 mg/kg)100 ± 9.8180 ± 18.3280 ± 29.1350 ± 36.4420 ± 43.7
Xanthohumol (100 mg/kg)100 ± 10.5150 ± 15.1200 ± 21.2240 ± 25.8280 ± 30.1

Data is presented as mean ± standard deviation.

Table 2: Effect of Xanthohumol on Tumor Weight and Mouse Body Weight

Treatment GroupFinal Tumor Weight (g)Initial Body Weight (g)Final Body Weight (g)% Body Weight Change
Vehicle Control1.5 ± 0.322.5 ± 1.821.8 ± 1.9-3.1%
Xanthohumol (50 mg/kg)0.8 ± 0.1522.3 ± 1.522.0 ± 1.6-1.3%
Xanthohumol (100 mg/kg)0.5 ± 0.122.6 ± 1.722.5 ± 1.8-0.4%

Data is presented as mean ± standard deviation.

Experimental Protocols

The following protocols provide a detailed methodology for establishing and utilizing a subcutaneous xenograft model to test the efficacy of this compound.

Protocol 1: Cell Culture and Preparation
  • Cell Line Selection: Choose a human cancer cell line relevant to the cancer type being studied. Ensure the cell line has a known tumorigenic capacity in immunodeficient mice.

  • Cell Culture: Culture the selected cancer cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

  • Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA.[6]

  • Cell Washing and Counting: Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or an automated cell counter. Assess cell viability using trypan blue exclusion.[6]

  • Cell Suspension: Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration for injection (e.g., 1 x 10^7 cells/mL). Keep the cell suspension on ice to maintain viability.

Protocol 2: Subcutaneous Xenograft Implantation
  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice), typically 4-6 weeks old. Allow the mice to acclimatize for at least one week before the experiment.[6]

  • Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).

  • Injection Site Preparation: Shave and disinfect the injection site on the flank of the mouse with 70% ethanol.

  • Cell Injection: Using a 27- or 30-gauge needle and a 1 mL syringe, subcutaneously inject 100-200 µL of the cell suspension into the prepared flank.[6]

  • Post-Injection Monitoring: Monitor the mice for recovery from anesthesia and for any immediate adverse reactions.

Protocol 3: Tumor Growth Monitoring and Treatment
  • Tumor Measurement: Once tumors become palpable, measure their dimensions (length and width) using digital calipers every 2-3 days.[7]

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .[6]

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Preparation and Administration: Prepare this compound in a suitable vehicle. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will depend on the drug's properties and the experimental design.

  • Data Collection: Continue to measure tumor volume and mouse body weight regularly throughout the treatment period.[8] Body weight is a key indicator of treatment-related toxicity.[2]

  • Endpoint: The experiment can be terminated when tumors in the control group reach a predetermined maximum size, or if mice show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors).

  • Tissue Harvesting: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways hypothesized to be modulated by this compound, based on its action as an HDAC inhibitor.

G cluster_0 This compound (HDAC Inhibitor) cluster_1 Epigenetic Regulation cluster_2 Cellular Outcomes DAX This compound HDAC HDAC DAX->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Histone Acetylation (Increased) Histones->Acetylation Chromatin Relaxed Chromatin Acetylation->Chromatin Gene Tumor Suppressor Gene Expression (e.g., p21, p53) Chromatin->Gene Arrest Cell Cycle Arrest Gene->Arrest Apoptosis Apoptosis Gene->Apoptosis Growth Tumor Growth Inhibition Arrest->Growth Leads to Apoptosis->Growth Leads to

Caption: Overview of this compound's proposed mechanism of action.

G cluster_0 HDAC Inhibition by this compound cluster_1 Intrinsic Apoptosis Pathway cluster_2 Extrinsic Apoptosis Pathway DAX This compound Bcl2 Bcl-2 Family (Bax, Bak increase; Bcl-2, Bcl-xL decrease) DAX->Bcl2 Modulates DeathR Death Receptors (e.g., FAS, TRAIL-R) Upregulation DAX->DeathR Upregulates Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis_I Apoptosis Casp3->Apoptosis_I DISC DISC Formation DeathR->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp8->Bcl2 Bid Cleavage Casp3_E Caspase-3 Activation Casp8->Casp3_E Apoptosis_E Apoptosis Casp3_E->Apoptosis_E

Caption: Induction of apoptosis by this compound via intrinsic and extrinsic pathways.[9][10]

Experimental Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Xenograft Establishment cluster_2 Phase 3: Treatment & Analysis A Cancer Cell Culture & Expansion B Cell Harvesting & Preparation A->B C Subcutaneous Injection in Immunodeficient Mice B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F This compound Administration E->F G Tumor Volume & Body Weight Measurement F->G H Endpoint & Tissue Harvesting G->H Endpoint Criteria Met I Data Analysis H->I

Caption: Experimental workflow for testing this compound efficacy in a xenograft model.

References

Application Notes and Protocols: Desacetylxanthanol for Inducing Apoptosis in TRAIL-Resistant Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a promising cytokine for cancer therapy due to its ability to selectively induce apoptosis in cancer cells while sparing most normal cells.[1] However, the therapeutic efficacy of TRAIL is often limited as many cancer types exhibit intrinsic or acquired resistance.[2] Mechanisms of TRAIL resistance are multifaceted and include the downregulation of TRAIL death receptors (DR4 and DR5), the expression of decoy receptors, or defects in downstream signaling components like FADD and Caspase-8.[1][3]

Desacetylxanthanol is a natural sesquiterpenoid compound isolated from Xanthium strumarium.[4] While direct studies on its role in TRAIL resistance are limited, it has been reported to possess anti-TRAIL activity.[4][5][6][7] Its close structural analog, the xanthanolide xanthatin, has demonstrated significant pro-apoptotic activity in various cancer cell lines through mechanisms such as disrupting NF-κB signaling.[8][9]

This document outlines a proposed mechanism and a set of experimental protocols to investigate the potential of this compound to overcome TRAIL resistance in cancer cells. The central hypothesis is that this compound sensitizes resistant cancer cells to TRAIL-mediated apoptosis by upregulating the cell surface expression of Death Receptor 5 (DR5). Overcoming TRAIL resistance by upregulating DR5 is a clinically relevant strategy, as demonstrated by other small molecules.[10][11][12]

Proposed Signaling Pathway and Mechanism of Action

We hypothesize that this compound treatment leads to an increase in the transcription and translation of the TNFRSF10B gene, which encodes the DR5 protein. The resulting elevation of DR5 protein on the cell surface enhances the formation of the Death-Inducing Signaling Complex (DISC) upon TRAIL binding. This amplified signal activates the caspase cascade, ultimately leading to the execution of apoptosis in previously resistant cancer cells.

TRAIL_Sensitization_Pathway cluster_cell TRAIL-Resistant Cancer Cell DAX This compound Gene TNFRSF10B Gene (DR5) DAX->Gene Upregulates Transcription TRAIL TRAIL DR5_low DR5 (Low Expression) TRAIL->DR5_low Ineffective Binding DR5_high DR5 (High Expression) TRAIL->DR5_high Binds Apoptosis Apoptosis DR5_low->Apoptosis Resistance DISC DISC Formation (FADD, Pro-Caspase-8) DR5_high->DISC Gene->DR5_high Translation & Trafficking Casp8 Activated Caspase-8 DISC->Casp8 Casp3 Activated Caspase-3 Casp8->Casp3 Casp3->Apoptosis

Caption: Proposed mechanism of this compound-induced TRAIL sensitization.

Experimental Workflow

The following workflow is designed to systematically test the hypothesis that this compound overcomes TRAIL resistance by upregulating DR5.

Experimental_Workflow cluster_assays Analytical Assays start Culture TRAIL-Resistant Cancer Cells (e.g., A549, HT-29) treatment Treat with: 1. Vehicle Control 2. This compound (DAX) 3. TRAIL 4. DAX + TRAIL start->treatment endpoint Analyze Endpoints treatment->endpoint apoptosis Apoptosis Assay (Annexin V/PI Staining) endpoint->apoptosis total_protein Total DR5 Expression (Western Blot) endpoint->total_protein surface_protein Surface DR5 Expression (Flow Cytometry) endpoint->surface_protein

Caption: Workflow for investigating this compound's effect on TRAIL sensitivity.

Quantitative Data Summary (Hypothetical Results)

The following tables present exemplary data that would support the proposed mechanism of action.

Table 1: Cytotoxicity of this compound and TRAIL in TRAIL-Resistant A549 Cells Data represents the concentration required to inhibit cell growth by 50% (IC50) after 48 hours of treatment.

Treatment GroupIC50 (µM)Synergism
This compound8.5-
TRAIL> 50-
This compound + TRAIL (10 ng/mL)2.1Synergistic

Table 2: Quantification of Apoptosis by Annexin V/PI Flow Cytometry Data represents the percentage of apoptotic cells (Annexin V positive) after 24 hours of treatment.

Treatment Group% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
Vehicle Control3.1 ± 0.41.5 ± 0.24.6 ± 0.5
This compound (5 µM)8.2 ± 1.12.3 ± 0.310.5 ± 1.2
TRAIL (20 ng/mL)4.5 ± 0.61.9 ± 0.36.4 ± 0.7
This compound + TRAIL35.7 ± 3.210.4 ± 1.546.1 ± 3.8

Table 3: Quantification of DR5 Expression Data collected after 24 hours of treatment with this compound (5 µM).

Assay MethodMeasurementVehicle ControlThis compound
Western BlotRelative DR5 Protein Level (normalized to β-actin)1.0 ± 0.13.8 ± 0.4
Flow CytometryMean Fluorescence Intensity (MFI) of Surface DR5150 ± 25620 ± 55

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line Maintenance: Culture TRAIL-resistant human cancer cells (e.g., A549 lung carcinoma or HT-29 colon adenocarcinoma) in RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays) and allow them to adhere for 24 hours.

  • Preparation of Compounds: Prepare a stock solution of this compound in DMSO. Prepare a stock solution of recombinant human TRAIL in sterile PBS containing 0.1% BSA.

  • Treatment:

    • For the combination treatment, pre-treat cells with the desired concentration of this compound for 12-24 hours.

    • Following pre-treatment, add the desired concentration of TRAIL to the medium.

    • Include controls: vehicle (DMSO), this compound alone, and TRAIL alone.

    • Incubate for the desired experimental duration (e.g., 24 hours for apoptosis assays, 48 hours for viability assays).

Protocol 2: Analysis of Apoptosis by Annexin V-FITC/PI Staining[14][15]
  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of 1 x 10^6 cells/mL.[13]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

    • Data Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells

Protocol 3: Western Blot Analysis for Total DR5 Expression[16][17]
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for DR5 (e.g., rabbit anti-DR5, diluted 1:1000 in blocking buffer). Also probe a separate membrane or strip and re-probe the same membrane for a loading control (e.g., mouse anti-β-actin, 1:5000).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:2000) for 1 hour at room temperature.

  • Detection: After further washes in TBST, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

Protocol 4: Analysis of Cell Surface DR5 Expression by Flow Cytometry[18][19]
  • Cell Harvesting: Collect cells as described in Protocol 2, Step 1. Avoid harsh trypsinization to preserve surface proteins.

  • Washing: Wash cells twice with cold Flow Cytometry Staining Buffer (PBS with 1% BSA).

  • Staining:

    • Resuspend the cell pellet in 100 µL of Staining Buffer.

    • Add a fluorochrome-conjugated primary antibody specific for an extracellular epitope of DR5 (e.g., PE-conjugated anti-human DR5).

    • Incubate for 30 minutes at 4°C in the dark.

  • Final Wash: Wash the cells twice with 2 mL of Staining Buffer to remove unbound antibody.

  • Analysis: Resuspend the final cell pellet in 300-500 µL of Staining Buffer. A viability dye (e.g., DAPI or 7-AAD) can be added just before analysis to exclude dead cells. Analyze the samples using a flow cytometer to determine the percentage of DR5-positive cells and the Mean Fluorescence Intensity (MFI).

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Desacetylxanthanol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Desacetylxanthanol in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. It has been reported to possess anti-tumor necrosis factor-associated apoptosis-inducing ligand (TRAIL) activity. Like many other sesquiterpene lactones, this compound is a lipophilic molecule with poor aqueous solubility. This low solubility can lead to several challenges in in vitro settings, including:

  • Precipitation in aqueous culture media: This can result in inaccurate and non-reproducible experimental outcomes.

  • Reduced bioavailability to cells: The compound may not be sufficiently dissolved to interact with its cellular targets.

  • Inaccurate concentration determination: It can be difficult to ascertain the actual concentration of the compound in solution.

Q2: What are the general physicochemical properties of this compound?

PropertyPredicted ValueSignificance for Solubility
LogP (Octanol-Water Partition Coefficient) ~2.5 - 3.5A positive LogP value indicates a preference for a non-polar (lipid-like) environment over a polar (water-like) one, confirming its hydrophobic nature.
pKa (Acid Dissociation Constant) Not readily ionizableAs a neutral compound, its solubility is not significantly affected by the pH of the culture medium.
Aqueous Solubility Very lowPredicted to be in the low µg/mL range, necessitating the use of organic co-solvents.

Note: These values are predictions from computational models and should be used as a guide. Experimental determination is recommended for precise characterization.

Q3: What is the recommended solvent for preparing stock solutions of this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound for in vitro assays. It is a powerful aprotic solvent that can dissolve a wide range of hydrophobic compounds.

Q4: What is the maximum recommended final concentration of DMSO in cell culture media?

A4: It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible to avoid solvent-induced cytotoxicity and other off-target effects. A final DMSO concentration of 0.5% (v/v) or lower is generally considered safe for most cell lines. However, the tolerance to DMSO can vary between cell types. Therefore, it is essential to include a vehicle control (media with the same final DMSO concentration as the test wells) in all experiments to account for any potential effects of the solvent.

Troubleshooting Guide: Overcoming this compound Solubility Issues

This guide provides a step-by-step approach to troubleshoot and optimize the solubility of this compound for your in vitro experiments.

Problem: Precipitate formation upon dilution of DMSO stock solution in aqueous media.

Workflow for Troubleshooting Precipitation:

Caption: Troubleshooting workflow for precipitation issues.

Solution 1: Lower the Final Concentration

  • Rationale: The simplest approach is to reduce the final concentration of this compound in your assay. Determine the lowest effective concentration that still elicits the desired biological response.

  • Procedure: Perform a dose-response experiment starting from a concentration that does not show precipitation to identify the optimal working concentration range.

Solution 2: Employ Serial Dilutions

  • Rationale: A sudden change in solvent polarity when diluting a concentrated DMSO stock directly into aqueous media can cause the compound to crash out of solution. A stepwise dilution can mitigate this.

  • Procedure: Instead of a single dilution, perform a series of intermediate dilutions in your culture medium. For example, first, dilute the DMSO stock 1:10 in media, vortex gently, and then perform the final dilution from this intermediate stock.

Solution 3: Utilize a Co-solvent or Surfactant

  • Rationale: Certain biocompatible co-solvents or non-ionic surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

  • Procedure:

    • Co-solvents: Consider using low concentrations of ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in your final dilution. Ensure to test the tolerance of your cell line to these co-solvents.

    • Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 at very low concentrations (e.g., 0.01-0.1%) can aid in solubilization. Again, vehicle controls are essential.

Solution 4: Mechanical Agitation

  • Rationale: Mechanical energy can help to break down small aggregates and disperse the compound more effectively.

  • Procedure:

    • Vortexing: Vigorously vortex the solution immediately after diluting the DMSO stock into the aqueous medium.

    • Sonication: Briefly sonicate the solution in a water bath sonicator. Use short bursts to avoid excessive heating, which could degrade the compound.

Solution 5: Gentle Warming

  • Rationale: Increasing the temperature can sometimes improve the solubility of a compound.

  • Procedure: Gently warm the culture medium to 37°C before adding the this compound stock solution. Maintain this temperature during the dilution process. Avoid excessive heat.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method provides a rapid assessment of the solubility of a compound under specific conditions.

  • Prepare a serial dilution of the this compound DMSO stock solution in a 96-well plate.

  • Add aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to a final volume of 200 µL. The final DMSO concentration should be consistent across all wells (e.g., 1%).

  • Incubate the plate at room temperature or 37°C for a defined period (e.g., 1-2 hours) with gentle shaking.

  • Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).

  • Determine the kinetic solubility limit as the highest concentration that does not show a significant increase in turbidity compared to the vehicle control.

Protocol 3: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.

  • Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.

  • Incubate the vial on a shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the suspension through a 0.22 µm filter to remove any undissolved solid.

  • Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The measured concentration represents the thermodynamic solubility.

Signaling Pathway

This compound is reported to have anti-TRAIL activity. The TRAIL signaling pathway is a critical regulator of apoptosis (programmed cell death). Understanding this pathway can provide context for the mechanism of action of this compound.

TRAIL_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion TRAIL TRAIL Ligand DR4_DR5 Death Receptors (DR4/DR5) TRAIL->DR4_DR5 Binds DISC DISC Formation (FADD, Pro-Caspase-8) DR4_DR5->DISC Recruits Caspase8 Active Caspase-8 DISC->Caspase8 Activates Caspase3 Active Caspase-3 Caspase8->Caspase3 Activates (Extrinsic Pathway) Bid Bid Caspase8->Bid Cleaves Apoptosis Apoptosis Caspase3->Apoptosis tBid tBid Bid->tBid CytochromeC Cytochrome c release tBid->CytochromeC Induces Apoptosome Apoptosome Formation (Apaf-1, Pro-Caspase-9) CytochromeC->Apoptosome Promotes Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activates Caspase9->Caspase3 Activates (Intrinsic Pathway)

Caption: The TRAIL-induced apoptosis signaling pathway.

Technical Support Center: Stability of Desacetylxanthanol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Desacetylxanthanol in aqueous solutions?

A1: The stability of this compound in aqueous solutions is likely influenced by several factors, primarily pH, temperature, and light exposure. The presence of ester and other functional groups in its structure suggests that it may be susceptible to hydrolysis, particularly under acidic or basic conditions. Elevated temperatures can accelerate degradation reactions, while exposure to UV light may induce photolytic degradation.

Q2: How can I monitor the degradation of this compound over time?

A2: A stability-indicating analytical method is crucial for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. This method should be able to separate the intact this compound from its potential degradation products, allowing for accurate quantification of the remaining active compound.

Q3: What are the expected degradation products of this compound?

A3: While specific degradation products have not been characterized, hydrolysis of the ester group is a probable degradation pathway. This would result in the formation of the corresponding carboxylic acid and alcohol. Other potential degradation pathways could involve oxidation or rearrangement depending on the specific conditions.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound Observed

  • Possible Cause: Inappropriate pH of the aqueous solution.

  • Troubleshooting Step: Conduct a pH-rate profile study to determine the pH of maximum stability. Prepare a series of buffered solutions across a wide pH range (e.g., pH 3-9) and monitor the degradation rate of this compound in each buffer. Based on the results, formulate your aqueous solutions at the pH that exhibits the lowest degradation rate.

  • Possible Cause: High storage or experimental temperature.

  • Troubleshooting Step: Store stock solutions and experimental samples at reduced temperatures (e.g., 2-8 °C) and protect them from light. If experiments must be conducted at elevated temperatures, minimize the duration of exposure.

Issue 2: Inconsistent or Irreproducible Stability Data

  • Possible Cause: Variability in solution preparation.

  • Troubleshooting Step: Ensure that all aqueous solutions are prepared consistently. Use calibrated pH meters and analytical balances. Prepare fresh buffer solutions for each experiment to avoid changes in pH over time.

  • Possible Cause: Analytical method is not stability-indicating.

  • Troubleshooting Step: Validate your HPLC method to ensure it can separate this compound from all potential degradation products. This can be achieved by analyzing samples that have been subjected to forced degradation (e.g., treatment with acid, base, heat, and light).

Experimental Protocols

Protocol 1: Preparation of Buffered Aqueous Solutions for Stability Testing

  • Materials:

    • This compound reference standard

    • Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)

    • Citrate buffer components (e.g., citric acid and sodium citrate)

    • Purified water (HPLC grade)

    • Calibrated pH meter

  • Procedure:

    • Prepare a series of buffer solutions with varying pH values (e.g., pH 3, 5, 7, 9).

    • For each pH, accurately weigh and dissolve the appropriate buffer components in purified water.

    • Adjust the pH of each buffer solution to the target value using small additions of acid (e.g., HCl) or base (e.g., NaOH) while monitoring with a calibrated pH meter.

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.

    • Spike a known volume of the this compound stock solution into each prepared buffer to achieve the desired final concentration for the stability study.

Protocol 2: HPLC Method for Quantification of this compound

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: To be determined based on the UV spectrum of this compound.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a series of calibration standards of this compound in the mobile phase.

    • Inject the calibration standards to generate a standard curve.

    • At each time point of the stability study, withdraw an aliquot of the sample from each condition.

    • Inject the samples onto the HPLC system.

    • Quantify the peak area of this compound and determine its concentration using the calibration curve.

Data Presentation

Table 1: Hypothetical Percentage of this compound Remaining Over Time at 25°C in Aqueous Solutions of Varying pH

Time (hours)pH 3pH 5pH 7pH 9
0100%100%100%100%
2495%98%92%85%
4890%96%85%72%
7285%94%78%60%
16870%88%60%40%

Table 2: Hypothetical Half-life (t½) of this compound at Different Temperatures and pH 5

Temperature (°C)Half-life (hours)
41500
25350
4080

Visualizations

degradation_pathway This compound This compound Hydrolysis_Product_A Carboxylic Acid Derivative This compound->Hydrolysis_Product_A Hydrolysis (H₂O, H⁺/OH⁻) Hydrolysis_Product_B Alcohol Derivative This compound->Hydrolysis_Product_B Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Hypothetical degradation pathway of this compound via hydrolysis.

experimental_workflow cluster_prep Preparation cluster_study Stability Study cluster_analysis Analysis Buffer_Prep Prepare Aqueous Buffers (Varying pH) Incubation Incubate Samples (Controlled Temp. & Timepoints) Buffer_Prep->Incubation Stock_Sol_Prep Prepare this compound Stock Solution Stock_Sol_Prep->Incubation Sampling Sample Aliquots at Timepoints Incubation->Sampling HPLC_Analysis HPLC-UV Analysis Sampling->HPLC_Analysis Data_Analysis Data Analysis (Quantification & Kinetics) HPLC_Analysis->Data_Analysis

Caption: General experimental workflow for a stability study.

troubleshooting_tree Start Inconsistent Stability Results? Check_pH Is the pH of the solution consistent? Start->Check_pH Check_Temp Is the temperature accurately controlled? Start->Check_Temp Check_Method Is the analytical method validated? Start->Check_Method Calibrate_pH Action: Calibrate pH meter and prepare fresh buffers. Check_pH->Calibrate_pH No Calibrate_Temp Action: Use a calibrated incubator/water bath. Check_Temp->Calibrate_Temp No Validate_Method Action: Perform forced degradation studies to validate the method. Check_Method->Validate_Method No

Technical Support Center: Optimizing Desacetylxanthanol for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Desacetylxanthanol is a specialized research compound, and publicly available data is limited. Much of the information provided here is based on studies of closely related xanthanolide sesquiterpenes, such as Xanthatin. This guide should be used as a starting point for your experimental design, and we strongly recommend performing dose-response and time-course studies to determine the optimal conditions for your specific cell line and experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a sesquiterpenoid natural product isolated from plants of the Xanthium genus. While specific research on this compound is emerging, studies on the parent compound, Xanthatin, suggest that its biological effects are mediated through the covalent inhibition of key signaling kinases. The α,β-unsaturated carbonyl group in the xanthanolide structure is believed to act as a Michael acceptor, reacting with cysteine residues in target proteins. This mechanism has been shown to inhibit the activity of kinases such as IκB kinase (IKK) and Janus kinase (JAK), thereby modulating inflammatory and cell survival pathways.[1][2]

Q2: Which signaling pathways are known to be affected by related xanthanolides?

Research on the closely related compound Xanthatin has demonstrated its ability to suppress inflammatory responses by downregulating the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Signal Transducer and Activator of Transcription (STAT) signaling pathways.[3] Xanthatin has been shown to directly inhibit IKKβ kinase activity, a critical component of the NF-κB pathway.[1][2]

Q3: What is a recommended starting concentration range for this compound in cell culture experiments?

Directly reported IC50 values for this compound are not widely available. However, for the related compound Xanthatin, cytotoxic activity has been observed in the low micromolar range in various cancer cell lines. For initial experiments, a dose-response study is recommended, starting with a broad range of concentrations, for example, from 0.1 µM to 50 µM.

Q4: How should I dissolve and store this compound?

Like many sesquiterpenoids, this compound is expected to have low aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Reconstitution: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term storage (weeks) and -80°C for long-term storage (months).

Q5: What are the potential off-target effects of this compound?

Due to the reactive nature of the α,β-unsaturated carbonyl group, there is a potential for off-target effects through covalent modification of other proteins containing reactive cysteine residues. It is crucial to include appropriate controls in your experiments to account for these potential effects.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound precipitates in culture medium. Low aqueous solubility of this compound.- Ensure the final DMSO concentration in your culture medium is below 0.5% (v/v).- Prepare intermediate dilutions in serum-free medium before adding to the final culture volume.- Pre-warm the culture medium to 37°C before adding the compound.- Visually inspect the medium for precipitation after adding the compound.
No observable effect at expected concentrations. - Compound degradation.- Insufficient concentration.- Cell line resistance.- Prepare fresh dilutions from a frozen stock for each experiment.- Perform a dose-response experiment with a wider and higher concentration range.- Verify the activity of your compound in a sensitive, positive control cell line if available.
High levels of cell death in control (vehicle-treated) group. DMSO toxicity.- Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) and is consistent across all treatment groups, including the vehicle control.
Inconsistent results between experiments. - Variability in cell passage number or confluency.- Inconsistent compound preparation.- Degradation of stock solution.- Use cells within a consistent passage number range and seed at a consistent density.- Prepare fresh dilutions of this compound for each experiment.- Aliquot stock solutions to minimize freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes IC50 values for the related xanthanolide, Xanthatin , in various human cancer cell lines. This data can be used as a reference for designing initial dose-response experiments for this compound.

Cell Line Cancer Type IC50 (µM) Reference
WiDrColon~5[4]
MDA-MB-231Breast~7.5[4]
NCI-417Lung~10[4]
C6 (rat)GliomaDose-dependent viability decrease (1-15 µM)[5]
U251 (human)GliomaDose-dependent viability decrease (1-15 µM)[5]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol provides a method for determining the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.1, 0.5, 1, 5, 10, 25, and 50 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of NF-κB and MAPK Pathway Activation

This protocol outlines a method to assess the effect of this compound on the activation of the NF-κB and MAPK signaling pathways.

Materials:

  • Cells of interest (e.g., RAW 264.7 macrophages)

  • Complete culture medium

  • This compound

  • Lipopolysaccharide (LPS) or other appropriate stimulus

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an appropriate agonist (e.g., LPS at 1 µg/mL for 30 minutes) to activate the NF-κB and MAPK pathways. Include an unstimulated control.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Activity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock (10 mM in DMSO) treatment Treat cells with serial dilutions of this compound prep_compound->treatment prep_cells Seed Cells (e.g., 96-well or 6-well plate) prep_cells->treatment incubation Incubate for desired time (e.g., 24, 48, 72h) treatment->incubation ic50 IC50 Determination (MTT Assay) incubation->ic50 western Signaling Pathway Analysis (Western Blot) incubation->western analysis_ic50 Calculate % Viability and Determine IC50 ic50->analysis_ic50 analysis_wb Quantify Band Intensities and Normalize western->analysis_wb nfkb_pathway Proposed Inhibition of NF-κB Pathway by this compound cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation nfkb p65/p50 (NF-κB) nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression compound This compound compound->ikk Inhibition mapk_pathway Proposed Modulation of MAPK Pathway by this compound stimulus Cellular Stress (e.g., LPS) mapkkk MAPKKK stimulus->mapkkk mapkk MAPKK mapkkk->mapkk Phosphorylation mapk MAPK (ERK, p38, JNK) mapkk->mapk Phosphorylation transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors Phosphorylation cellular_response Inflammatory Response transcription_factors->cellular_response compound This compound compound->mapk Inhibition of Phosphorylation

References

Preventing degradation of Desacetylxanthanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Desacetylxanthanol during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a naturally occurring sesquiterpene lactone. Like many complex organic molecules, its chemical structure is susceptible to degradation over time, which can impact its biological activity and lead to inaccurate experimental results. The primary stability concerns for this compound revolve around hydrolysis of its lactone ring, photodegradation, and thermal decomposition.

Q2: What are the primary degradation pathways for this compound?

Based on the chemical structure of this compound, a xanthanolide sesquiterpene lactone, the following are the most probable degradation pathways:

  • Hydrolysis: The ester bond within the lactone ring is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions. This opens the lactone ring and alters the molecule's structure and function.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce chemical reactions. For similar sesquiterpene lactones, photodegradation has been shown to result in the addition of water across double bonds.

  • Thermal Degradation: Elevated temperatures can provide the energy needed for various decomposition reactions, leading to a loss of structural integrity.

  • Oxidation: The presence of oxygen can lead to oxidative degradation, although specific pathways for this compound have not been extensively detailed in the literature.

Q3: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

Storage ConditionRecommendationRationale
Temperature Store at -20°C for long-term storage.Low temperatures significantly slow down the rate of all chemical degradation reactions.
Light Protect from light by storing in an amber vial or a dark location.Prevents photodegradation initiated by UV and visible light.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidative degradation by displacing oxygen.
Moisture Store in a tightly sealed container with a desiccant.Reduces the risk of hydrolysis of the lactone ring.

Troubleshooting Guide

Problem: I am seeing a loss of activity in my this compound sample over time.

Possible CauseSuggested Solution
Improper Storage Temperature Ensure the compound is consistently stored at -20°C. Avoid repeated freeze-thaw cycles.
Exposure to Light Always store the compound in a light-protected container (amber vial) and work with it under subdued light conditions.
Hydrolysis Ensure the compound is stored in a dry environment. Use anhydrous solvents for preparing solutions and minimize exposure to atmospheric moisture.
Oxidation If possible, handle the compound under an inert atmosphere. Consider adding a suitable antioxidant to your stock solutions if compatible with your experimental setup.

Problem: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).

Possible CauseSuggested Solution
Degradation Products These are likely degradation products. Refer to the experimental protocols below to perform a forced degradation study to identify these peaks.
Contamination Ensure all glassware and solvents are clean and of high purity.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or Acetonitrile (B52724) (HPLC grade)

  • pH meter

  • HPLC-UV or LC-MS system

  • Photostability chamber

  • Oven

2. Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize a sample with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Place solid this compound in an oven at 80°C for 48 hours. Dissolve in a suitable solvent before analysis.

  • Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Control Sample: Prepare a solution of this compound in the same solvent and store it at -20°C, protected from light.

3. Analysis:

  • Analyze all samples by a suitable analytical method (e.g., HPLC-UV or LC-MS) to separate and identify the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method can be used to quantify this compound and monitor the formation of its degradation products.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of water (A) and acetonitrile (B) can be a starting point. The gradient should be optimized to achieve good separation.
Flow Rate 1.0 mL/min
Detection Wavelength To be determined by UV-Vis spectral analysis of this compound (a starting point could be around 210-230 nm).
Injection Volume 10 µL
Column Temperature 25°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples (from Protocol 1) should be used to demonstrate the method's specificity and stability-indicating capability.

Visualizations

degradation_pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O, H⁺/OH⁻ Photodegradation Photodegradation This compound->Photodegradation Light (UV) Thermal_Degradation Thermal_Degradation This compound->Thermal_Degradation Heat Oxidative_Degradation Oxidative_Degradation This compound->Oxidative_Degradation O₂ Ring_Opened_Product Ring-Opened Product Hydrolysis->Ring_Opened_Product Photoadduct Photoadduct Photodegradation->Photoadduct Decomposition_Products Decomposition Products Thermal_Degradation->Decomposition_Products Oxidized_Products Oxidized Products Oxidative_Degradation->Oxidized_Products

Caption: Major degradation pathways for this compound.

experimental_workflow cluster_stress_conditions Forced Degradation Conditions Acid Acidic (HCl) Analytical_Method Analyze by Stability-Indicating Method (HPLC/LC-MS) Acid->Analytical_Method Base Basic (NaOH) Base->Analytical_Method Oxidation Oxidative (H₂O₂) Oxidation->Analytical_Method Thermal Thermal (Heat) Thermal->Analytical_Method Photo Photolytic (Light) Photo->Analytical_Method Sample_Preparation Prepare this compound Samples Sample_Preparation->Acid Sample_Preparation->Base Sample_Preparation->Oxidation Sample_Preparation->Thermal Sample_Preparation->Photo Data_Analysis Identify & Quantify Degradants Analytical_Method->Data_Analysis Stability_Assessment Assess Stability & Determine Shelf-life Data_Analysis->Stability_Assessment

Caption: Workflow for a forced degradation study.

Technical Support Center: Enhancing the In Vivo Bioavailability of Desacetylxanthanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with enhancing the in vivo bioavailability of Desacetylxanthanol. Given the limited specific data on this compound, this guide leverages information from structurally similar xanthanolides and other poorly soluble sesquiterpene lactones to provide relevant and actionable advice.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges to achieving good in vivo bioavailability for this compound?

A1: The primary challenges for this compound, a member of the xanthanolide class of sesquiterpene lactones, are its inherent poor aqueous solubility and potential for extensive metabolism. Like many natural phytochemicals, xanthanolides exhibit limited pharmacokinetic properties due to their hydrophobicity, which hinders dissolution in gastrointestinal fluids and subsequent absorption. Furthermore, sesquiterpene lactones are known to undergo significant phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) metabolism, which can rapidly clear the compound from systemic circulation.

Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?

A2: Several advanced formulation strategies can be employed to overcome the bioavailability challenges of this compound:

  • Nanoparticle-based Drug Delivery Systems: Encapsulating this compound into nanoparticles can significantly improve its bioavailability. For instance, a study on the related xanthanolide, xanthatin (B112334), demonstrated that polydopamine nanoparticles enhanced gastric adhesion and bioavailability. Other nanoparticle systems like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are also effective for hydrophobic drugs.[1]

  • Lipid-Based Formulations: These formulations, including Self-Emulsifying Drug Delivery Systems (SEDDS), can improve the solubility and absorption of lipophilic compounds like this compound. By presenting the drug in a solubilized state, these systems can bypass the dissolution rate-limiting step of absorption.

  • Amorphous Solid Dispersions (ASDs): ASDs involve dispersing the drug in a polymer matrix in an amorphous state. This high-energy form exhibits higher kinetic solubility and faster dissolution rates compared to the crystalline form, which can lead to enhanced bioavailability.[2]

Q3: How can I select the best formulation strategy for my experiments?

A3: The choice of formulation depends on the specific physicochemical properties of this compound (which may need to be experimentally determined), the desired release profile, and the route of administration. A logical approach involves:

  • Physicochemical Characterization: Determine the aqueous solubility, LogP, and stability of this compound.

  • Screening of Formulations: Start with small-scale screening of different formulation types (e.g., various polymers for ASDs, different lipids and surfactants for lipid-based systems).

  • In Vitro Characterization: Evaluate drug loading, encapsulation efficiency, particle size, and in vitro release profiles of the most promising formulations.

  • In Vivo Evaluation: Conduct pharmacokinetic studies in a relevant animal model to assess the in vivo performance of the lead formulations.

Troubleshooting Guides

Issue 1: Low Drug Loading or Encapsulation Efficiency
Potential Cause Troubleshooting Steps
Poor solubility of this compound in the chosen organic solvent or lipid phase. 1. Screen a wider range of solvents or lipids to find one with higher solubilizing capacity for this compound. 2. For lipid-based systems, consider using a co-solvent to improve drug solubility in the lipid phase. 3. For nanoparticles, investigate different preparation methods that may be more suitable for your drug-polymer combination.
Drug precipitation during the formulation process. 1. Optimize the process parameters, such as the rate of solvent evaporation or the speed of homogenization. 2. Increase the viscosity of the formulation to slow down drug diffusion and precipitation. 3. Ensure that the amount of drug being loaded does not exceed its solubility in the formulation components.
Incompatibility between this compound and the chosen excipients. 1. Conduct compatibility studies by analyzing binary mixtures of this compound and each excipient under stressed conditions (e.g., elevated temperature and humidity). 2. Select excipients that are shown to be compatible with the drug.
Issue 2: Formulation Instability (e.g., Particle Aggregation, Drug Leakage)
Potential Cause Troubleshooting Steps
Insufficient stabilization of nanoparticles. 1. Optimize the concentration of the stabilizing agent (surfactant or polymer). 2. For electrostatic stabilization, ensure the zeta potential is sufficiently high (typically > |30| mV). 3. For steric stabilization, use polymers with adequate chain length and density on the nanoparticle surface. 4. Consider lyophilization with a suitable cryoprotectant to improve long-term stability.[3][4]
Drug crystallization within the formulation over time. 1. For amorphous solid dispersions, select a polymer that has good miscibility with this compound and a high glass transition temperature (Tg) to restrict molecular mobility. 2. For lipid-based nanoparticles, use a blend of solid and liquid lipids (as in NLCs) to create a less ordered lipid matrix that can accommodate the drug without crystallization.[5]
pH-dependent degradation of this compound. 1. Determine the pH-stability profile of this compound. The related sesquiterpene lactone, parthenolide (B1678480), is unstable at pH < 3 and > 7.[6][7][8] 2. If necessary, incorporate buffering agents into the formulation or use enteric coatings to protect the drug from the acidic environment of the stomach.
Issue 3: Poor In Vitro-In Vivo Correlation (IVIVC)
Potential Cause Troubleshooting Steps
In vitro release method does not mimic in vivo conditions. 1. For poorly soluble drugs, standard dissolution tests may not be predictive. Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that simulate the composition of intestinal fluids in fasted and fed states.[9] 2. For lipid-based formulations, incorporate an in vitro lipolysis step to simulate lipid digestion, which is crucial for drug release and absorption.[10]
Extensive first-pass metabolism of this compound. 1. In vitro models cannot fully predict the extent of in vivo metabolism. Consider that high in vitro release may not translate to high bioavailability if the drug is rapidly metabolized in the gut wall or liver. 2. Investigate co-administration with known inhibitors of relevant metabolic enzymes (e.g., CYP450s), though this is a more advanced drug development strategy.
Role of efflux transporters (e.g., P-glycoprotein). 1. Sesquiterpene lactones can be substrates for efflux transporters like P-glycoprotein, which pump the drug back into the intestinal lumen, reducing net absorption. 2. Use excipients in your formulation that are known to inhibit P-gp (e.g., certain surfactants like Tween 80).

Data Presentation

Table 1: Pharmacokinetic Parameters of Xanthatin and Xanthatin-Loaded Nanoparticles (PDA-XA-NPs) in Rats Following Oral Administration.

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Xanthatin (Free Drug)18.2 ± 3.50.545.7 ± 8.1100
PDA-XA-NPs42.6 ± 7.92.0289.3 ± 53.4633

Data extracted from a study on xanthatin, a structurally related xanthanolide, which demonstrates the potential for nanoparticle formulations to significantly enhance bioavailability.

Table 2: Comparative Pharmacokinetic Data for Various Sesquiterpene Lactone Formulations.

CompoundFormulationAnimal ModelCmaxAUCBioavailability Improvement (vs. Free Drug)
ArtemisininSolid Lipid Nanoparticles---Enhanced solubility and stability reported.[11]
ArtemetherLipid NanoparticlesRats452.86 ng/mL-~12-fold increase in Cmax compared to drug solution.[1]
Costunolide (B1669451)Oral administration of Aucklandia lappa extractRats-308.83 ng·h/mLHigher bioavailability reported when administered as an extract compared to the single compound.[12][13][14]

Experimental Protocols

Protocol 1: Preparation and Characterization of Xanthatin-Loaded Polydopamine Nanoparticles (PDA-XA-NPs)

This protocol is adapted from a study on xanthatin and serves as a detailed example for encapsulating a xanthanolide into a nanoparticle system.

Materials:

Procedure:

  • Preparation of Polydopamine (PDA) Nanoparticles:

    • Dissolve dopamine hydrochloride in Tris-HCl buffer at a concentration of 2 mg/mL.

    • Stir the solution at room temperature for 24 hours to allow for the self-polymerization of dopamine into PDA nanoparticles.

    • Collect the PDA nanoparticles by centrifugation (e.g., 13,000 rpm for 15 min) and wash with deionized water three times.

  • Drug Loading:

    • Disperse a known amount of PDA nanoparticles (e.g., 5 mg) in deionized water.

    • Dissolve Xanthatin (or this compound) in a minimal amount of DMSO.

    • Add the drug solution to the PDA nanoparticle dispersion and stir at room temperature for 12 hours.

    • Collect the drug-loaded nanoparticles (PDA-XA-NPs) by centrifugation, wash with water to remove unloaded drug, and lyophilize.

Characterization:

  • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).

  • Morphology: Visualize using Transmission Electron Microscopy (TEM).

  • Drug Loading and Encapsulation Efficiency:

    • Dissolve a known weight of PDA-XA-NPs in a suitable organic solvent to release the encapsulated drug.

    • Quantify the drug concentration using a validated analytical method (e.g., HPLC-UV).

    • Calculate Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100.

    • Calculate Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100.

  • In Vitro Drug Release:

    • Disperse PDA-XA-NPs in release media simulating physiological conditions (e.g., simulated gastric fluid, pH 1.2; simulated intestinal fluid, pH 6.8).

    • Incubate at 37°C with gentle agitation.

    • At predetermined time points, collect samples, separate the nanoparticles from the release medium (e.g., by centrifugation), and quantify the amount of released drug in the supernatant.

Protocol 2: General Workflow for Developing a Lipid-Based Formulation
  • Excipient Screening:

    • Determine the saturation solubility of this compound in a variety of oils (e.g., medium-chain triglycerides, corn oil), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol, PEG 400).

  • Formulation Development:

    • Construct ternary phase diagrams to identify the self-emulsifying regions for different combinations of oil, surfactant, and co-solvent.

    • Prepare several formulations within the self-emulsifying region with varying ratios of the components.

  • Characterization of the Formulation:

    • Assess the self-emulsification performance by adding the formulation to water and observing the formation of an emulsion.

    • Measure the droplet size of the resulting emulsion using DLS.

    • Evaluate the stability of the formulation upon dilution.

  • In Vitro Lipolysis:

    • Subject the formulation to an in vitro lipolysis model to simulate digestion in the small intestine.

    • Monitor the distribution of the drug between the aqueous and lipid phases during digestion to predict its in vivo solubilization.

  • In Vivo Pharmacokinetic Study:

    • Administer the optimized formulation to an animal model (e.g., rats) and collect blood samples at various time points.

    • Analyze the plasma concentrations of this compound to determine pharmacokinetic parameters (Cmax, Tmax, AUC) and compare them to the unformulated drug.

Visualizations

TRAIL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space TRAIL TRAIL DR4/DR5 Death Receptors (DR4/DR5) TRAIL->DR4/DR5 Binds DISC DISC Formation (FADD, Pro-caspase-8) DR4/DR5->DISC Recruits Caspase-8 Active Caspase-8 DISC->Caspase-8 Activates Caspase-3 Active Caspase-3 Caspase-8->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes This compound This compound (Sensitizes to TRAIL) This compound->DR4/DR5 Potentially enhances signaling

Caption: TRAIL signaling pathway and the potential role of this compound.

Caption: General workflow for enhancing in vivo bioavailability.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Formulation Solutions Problem Problem: Low Bioavailability Solubility Poor Solubility/ Dissolution Problem->Solubility Metabolism Rapid Metabolism (First-Pass Effect) Problem->Metabolism Permeability Low Permeability (e.g., P-gp Efflux) Problem->Permeability Sol_Nanoparticles Nanoparticles Solubility->Sol_Nanoparticles Sol_ASD Amorphous Solid Dispersions Solubility->Sol_ASD Sol_Lipid Lipid-Based Formulations Solubility->Sol_Lipid Metabolism->Sol_Lipid Lymphatic uptake can bypass liver Permeability->Sol_Lipid Sol_Inhibitors Use P-gp Inhibiting Excipients Permeability->Sol_Inhibitors

Caption: Logical relationships for troubleshooting low bioavailability.

References

Reproducibility challenges in Desacetylxanthanol research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Desacetylxanthanol research. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

A1: this compound is a sesquiterpenoid natural product isolated from the plant Xanthium strumarium. Its primary reported biological activity is the potentiation of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis in cancer cells.

Q2: What are the main challenges associated with the isolation of this compound from Xanthium strumarium?

A2: The primary challenges include the variable concentration of the compound in the plant material depending on the geographical location and harvest time, and the co-extraction of structurally similar sesquiterpenoids, which can complicate purification.[1][2] Reproducibility in natural product chemistry can be difficult.[3]

Q3: Are there any known stability issues with this compound?

A3: While specific stability data for this compound is not widely published, sesquiterpenoid lactones as a class can be susceptible to degradation under harsh pH conditions and exposure to light and high temperatures. It is recommended to store this compound in a cool, dark, and dry place. For compounds with ester groups, hydrolysis can be a concern.[4]

Q4: What is the proposed mechanism of action for this compound's TRAIL-sensitizing effect?

A4: The precise mechanism is not fully elucidated. However, it is hypothesized that this compound may modulate components of the extrinsic or intrinsic apoptotic pathways, potentially by down-regulating anti-apoptotic proteins or up-regulating pro-apoptotic proteins, thereby lowering the threshold for TRAIL-induced cell death.

Troubleshooting Guides

Issue 1: Inconsistent Yields During Extraction and Purification

Question: My yields of this compound from Xanthium strumarium are highly variable between batches. What could be the cause?

Answer:

  • Plant Material Variability: The concentration of sesquiterpenoids in Xanthium strumarium can differ based on factors like plant age, geographical source, and harvest season.[1][2] It is crucial to source plant material from a consistent and reputable supplier.

  • Extraction Solvent and Method: The choice of extraction solvent and method (e.g., maceration, Soxhlet extraction) can significantly impact the yield. A non-polar or moderately polar solvent is typically used for sesquiterpenoids. Ensure your protocol is standardized and followed precisely.

  • Degradation During Extraction: Prolonged extraction times or high temperatures can lead to the degradation of the target compound. Consider using milder extraction conditions.

Parameter Recommendation Rationale
Plant Material Source from a single, reputable supplier with batch tracking.Minimizes variability in starting material.
Extraction Solvent Use a consistent solvent system (e.g., methanol (B129727), ethyl acetate).Ensures consistent extraction efficiency.
Extraction Time Optimize for the shortest effective duration.Reduces the risk of compound degradation.
Temperature Maintain a consistent and moderate temperature.Prevents thermal degradation.
Issue 2: Poor Reproducibility in TRAIL Sensitization Assays

Question: I am observing significant variability in the TRAIL-sensitizing effect of this compound in my cell-based assays. What are the potential reasons?

Answer:

  • Compound Stability in Media: this compound may have limited stability in aqueous cell culture media over long incubation periods. Prepare fresh dilutions from a concentrated stock solution for each experiment.

  • Cell Line Integrity: Ensure the cancer cell line used is from a reliable source and has been recently authenticated. The expression levels of TRAIL receptors (DR4/DR5) and anti-apoptotic proteins can change with continuous passaging.[5][6]

  • Assay Conditions: Factors such as cell density, serum concentration in the media, and the specific batch of recombinant TRAIL can all influence the outcome. Standardize these parameters across all experiments.

Parameter Recommendation Rationale
Compound Preparation Prepare fresh dilutions from a DMSO stock for each experiment.Minimizes degradation in aqueous media.
Cell Passaging Use cells within a defined low passage number range.Ensures consistent cellular response.
Recombinant TRAIL Use the same lot of TRAIL or qualify new lots before use.Reduces variability from a key reagent.
Incubation Time Optimize and standardize the incubation time with this compound and TRAIL.Ensures consistent drug exposure.

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound
  • Plant Material Preparation: Air-dry and powder the aerial parts of Xanthium strumarium.

  • Extraction: Macerate the powdered plant material with methanol at room temperature for 72 hours.

  • Solvent Removal: Concentrate the methanol extract under reduced pressure using a rotary evaporator.

  • Fractionation: Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate (B1210297).

  • Chromatographic Purification: Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Further Purification: Further purify the fractions containing this compound using preparative HPLC.

  • Structure Elucidation: Confirm the identity and purity of this compound using NMR and Mass Spectrometry.

Protocol 2: TRAIL Sensitization (MTT) Assay
  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (or vehicle control) for 24 hours.

  • TRAIL Induction: Add a sub-lethal concentration of recombinant human TRAIL to the wells and incubate for another 24 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

TRAIL_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway TRAIL TRAIL DR4_DR5 DR4/DR5 TRAIL->DR4_DR5 DISC DISC Formation DR4_DR5->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bid Bid Caspase8->Bid Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 tBid tBid Bid->tBid Bax_Bak Bax/Bak tBid->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->DR4_DR5 Sensitizes

Caption: Hypothetical signaling pathway of this compound in TRAIL-induced apoptosis.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_assay Biological Assay Plant_Material Xanthium strumarium (Powdered) Extraction Methanol Extraction Plant_Material->Extraction Fractionation Solvent Partitioning Extraction->Fractionation Purification Column & HPLC Purification Fractionation->Purification Compound This compound Purification->Compound Treatment Compound & TRAIL Treatment Compound->Treatment Cell_Culture Cancer Cell Culture Cell_Culture->Treatment Viability_Assay MTT Assay Treatment->Viability_Assay Data_Analysis Data Analysis Viability_Assay->Data_Analysis

Caption: General experimental workflow for this compound research.

References

Validation & Comparative

A Comparative Cytotoxicity Analysis: Desacetylxanthanol, Xanthanol, and the Broader Landscape of Xanthone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

The initial aim of this guide was a direct comparative cytotoxicity study of Desacetylxanthanol and Xanthanol. However, our comprehensive literature review reveals a crucial distinction: these two compounds belong to different chemical classes. This compound is a sesquiterpenoid derived from Xanthium strumarium, noted for its activity related to the tumor necrosis factor-associated apoptosis-inducing ligand (TRAIL).[1][2] Conversely, the chemical entity referred to as Xanthanol is identified as a dibenzofuran (B1670420) derivative and is not a member of the xanthone (B1684191) family.

Given this fundamental chemical divergence and the absence of direct comparative cytotoxic studies in the available scientific literature, a side-by-side comparison in the manner of structurally similar compounds would be scientifically unfounded.

Therefore, this guide has been adapted to provide a more relevant and data-rich comparative analysis for researchers in drug discovery. We will first briefly touch upon the known bioactivity of this compound. The majority of this guide will then focus on a comparative cytotoxicity study of two well-researched xanthone derivatives : Xanthohumol and α-Mangostin . These compounds offer a wealth of experimental data and serve as excellent representatives for understanding the cytotoxic potential within the xanthone class, a group of heterocyclic compounds known for their wide range of biological activities, including significant anticancer properties.[3][4]

This compound: A Brief Overview

This compound is a sesquiterpenoid that has been identified for its ability to modulate the TRAIL signaling pathway.[1][2] The TRAIL pathway is of significant interest in oncology as it can selectively induce apoptosis in cancer cells while sparing most normal cells. While this activity points to a potential role in cancer therapy, detailed cytotoxic profiles, such as IC50 values across various cell lines, are not as extensively documented in publicly available literature as those for prominent xanthones.

Comparative Cytotoxicity of Xanthone Derivatives: Xanthohumol vs. α-Mangostin

Xanthohumol, a prenylated flavonoid from the hop plant (Humulus lupulus L.), and α-Mangostin, a major xanthone from the pericarp of the mangosteen fruit (Garcinia mangostana L.), have both been the subject of numerous studies investigating their anticancer potential.[5][6] This section will compare their cytotoxic effects based on published experimental data.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values for Xanthohumol and α-Mangostin against various human cancer cell lines. These values are indicative of the concentration of the compound required to inhibit the growth of 50% of the cancer cell population in vitro.

CompoundCancer Cell LineCell TypeIC50 (µM)Exposure Time (h)
Xanthohumol MDA-MB-231Breast Cancer6.724
Hs578TBreast Cancer4.7824
HCT-15Colon Cancer3.624
40-16Colon Cancer4.124
40-16Colon Cancer3.648
40-16Colon Cancer2.672
AGSGastric Cancer16.0424
SGC-7901Gastric Cancer35.8124
MGC-803Gastric Cancer111.1624
α-Mangostin MCF-7Breast Cancer3.5724
MCF-7Breast Cancer2.7448
MDA-MB-231Breast Cancer3.3524
MDA-MB-231Breast Cancer2.2648
HeLaCervical Cancer~20-3024-48
SiHaCervical Cancer~20-3024-48
DLD-1Colon Cancer>15 (apoptosis induction)Not Specified

Note: The IC50 values are compiled from multiple sources and experimental conditions may vary. Please refer to the original publications for detailed protocols.[7][8][9][10]

Experimental Protocols

The assessment of cytotoxicity for compounds like Xanthohumol and α-Mangostin typically involves a series of well-established in vitro assays. These protocols are fundamental to determining the anticancer potential of a given compound.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with varying concentrations of the test compound (e.g., Xanthohumol or α-Mangostin) and a vehicle control (like DMSO) for a specified duration (e.g., 24, 48, 72 hours).

    • Following incubation, the treatment medium is removed, and MTT solution is added to each well.

    • The plate is incubated for a few hours to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

    • Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

2. SRB (Sulphorhodamine B) Assay:

  • Principle: This assay is based on the ability of the SRB dye to bind to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass, and thus to the cell number.

  • Methodology:

    • Cells are seeded and treated in 96-well plates as described for the MTT assay.

    • After the treatment period, the cells are fixed with trichloroacetic acid (TCA).

    • The fixed cells are washed and then stained with SRB solution.

    • Unbound dye is removed by washing with acetic acid.

    • The protein-bound dye is solubilized with a Tris base solution.

    • The absorbance is measured at a specific wavelength (around 510 nm).

    • The IC50 is calculated from the resulting dose-response data.

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining:

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Methodology:

    • Cells are treated with the test compound for a specified time.

    • Both adherent and floating cells are collected and washed.

    • The cells are resuspended in Annexin V binding buffer and stained with fluorescently labeled Annexin V and PI.

    • The stained cells are analyzed by flow cytometry.

    • The results are typically presented as a quadrant plot, showing the percentage of cells in each category (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a generalized signaling pathway for xanthone-induced apoptosis and a typical experimental workflow for assessing cytotoxicity.

cluster_0 Xanthone Derivative (e.g., Xanthohumol, α-Mangostin) cluster_1 Cellular Effects Xanthone Xanthone ROS_Generation ↑ ROS Generation Xanthone->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction Xanthone->Mitochondrial_Dysfunction Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) Xanthone->Cell_Cycle_Arrest Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mitochondrial_Dysfunction->Caspase_Activation Cytochrome c release DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis Proliferation_Inhibition Inhibition of Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition

A generalized signaling pathway for xanthone-induced cytotoxicity.

cluster_workflow Experimental Workflow for Cytotoxicity Assessment Cell_Culture 1. Cell Seeding (Cancer Cell Lines) Compound_Treatment 2. Compound Treatment (Varying Concentrations) Cell_Culture->Compound_Treatment Incubation 3. Incubation (24, 48, 72 hours) Compound_Treatment->Incubation Cytotoxicity_Assay 4. Cytotoxicity Assay (e.g., MTT, SRB) Incubation->Cytotoxicity_Assay Data_Analysis 5. Data Analysis (Absorbance Reading) Cytotoxicity_Assay->Data_Analysis IC50_Determination 6. IC50 Determination Data_Analysis->IC50_Determination

A typical experimental workflow for assessing in vitro cytotoxicity.

References

A Comparative Analysis of the Efficacy of Desacetylxanthanol and Other Sesquiterpenoid Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Desacetylxanthanol with other prominent sesquiterpenoid lactones, namely Parthenolide (B1678480), Helenalin, and Cynaropicrin. This objective analysis is supported by experimental data from peer-reviewed scientific literature, focusing on their anti-cancer and anti-inflammatory properties.

Executive Summary

Sesquiterpenoid lactones are a class of naturally occurring compounds known for their diverse biological activities. This guide delves into the comparative efficacy of four such compounds: this compound, Parthenolide, Helenalin, and Cynaropicrin. The primary focus is on their cytotoxic effects against various cancer cell lines and their mechanisms of action, particularly their modulation of key inflammatory and cell survival signaling pathways such as NF-κB and STAT3. The data presented herein is intended to aid researchers and drug development professionals in evaluating the therapeutic potential of these compounds.

Quantitative Efficacy Comparison: Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC50) values of this compound (also known as Xanthatin), Parthenolide, Helenalin, and Cynaropicrin against a range of human cancer cell lines. These values are indicative of the cytotoxic potency of each compound. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Table 1: Cytotoxicity (IC50) of this compound (Xanthatin) against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
WiDrColon Carcinoma0.1 µg/mL[1]
MDA-MB-231Breast Carcinoma6.2 µg/mL[1]
NCI-H417Lung CarcinomaNot Reported[1]
NSCLC-N6Bronchial Epidermoid Carcinoma3 µg/mL[2]

Table 2: Cytotoxicity (IC50) of Parthenolide against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma4.3[3]
TE671Medulloblastoma6.5[3]
HT-29Colon Adenocarcinoma7.0[3]
HUVECEndothelial Cells2.8[3]
BxPC-3Pancreatic CancerDose-dependent inhibition[4]

Table 3: Cytotoxicity (IC50) of Helenalin against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
GLC4Lung Carcinoma0.5[5]
HeLaCervical CancerGI50 0.15-0.59 (silylated derivatives)[6]
RDRhabdomyosarcoma5.26 (24h), 3.47 (72h)[7]
RH30Rhabdomyosarcoma4.08 (24h), 4.55 (72h)[7]

Table 4: Cytotoxicity (IC50) of Cynaropicrin against Human Cancer and Leukocyte Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
U-87 MGGlioblastoma4, 8, 10[8][9]
U937LeukocytePotent inhibition[10]
Eol-1LeukocytePotent inhibition[10]
Jurkat TLeukocytePotent inhibition[10]
A549Lung CarcinomaInduces cell cycle arrest & apoptosis[11]

Mechanisms of Action: Modulation of Signaling Pathways

A key aspect of the therapeutic potential of these sesquiterpenoid lactones lies in their ability to modulate critical cellular signaling pathways involved in inflammation and cancer progression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. Its aberrant activation is a hallmark of many cancers and inflammatory diseases.

  • This compound (Xanthatin): While the precise mechanism is still under investigation, studies suggest that xanthatin (B112334) inhibits the production of pro-inflammatory mediators, likely through modulation of the NF-κB pathway.[2]

  • Parthenolide: Parthenolide is a well-established inhibitor of the NF-κB pathway. It has been shown to directly target and inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα.[12][13] This action blocks the nuclear translocation of NF-κB and the transcription of its target genes.[12][13]

  • Helenalin: Helenalin exhibits a distinct mechanism of NF-κB inhibition by directly targeting the p65 (RelA) subunit of the NF-κB heterodimer.[14][15][16] It covalently modifies Cysteine 38 (Cys38) within the DNA-binding domain of p65, thereby preventing NF-κB from binding to DNA.[14][15][17]

  • Cynaropicrin: Cynaropicrin has also been shown to possess anti-inflammatory properties by inhibiting the transcriptional activity of NF-κB.[18]

NF_kB_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_receptor Receptor Complex cluster_inhibitors Sesquiterpenoid Lactone Inhibition TNF-α TNF-α TNFR TNFR TNF-α->TNFR IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R IKK Complex IKK Complex TNFR->IKK Complex Activation IL-1R->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB Dimer NF-κB Dimer IκBα->NF-κB Dimer Inhibition Proteasomal Degradation IκBα->Proteasomal Degradation Ubiquitination & p65 p65 p50 p50 Nuclear Translocation Nuclear Translocation NF-κB Dimer->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Inflammatory & Survival Genes p65p50 p65p50 Parthenolide Parthenolide Parthenolide->IKK Complex Inhibits Helenalin Helenalin Helenalin->p65 Directly targets Cys38 This compound This compound This compound->IKK Complex Inhibits (putative) Cynaropicrin Cynaropicrin Cynaropicrin->NF-κB Dimer Inhibits activity

Fig 1. NF-κB signaling pathway and points of inhibition by sesquiterpenoid lactones.
STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, proliferation, and survival. Constitutive activation of STAT3 is observed in many cancers, making it a key therapeutic target.

  • Cynaropicrin: Cynaropicrin has been shown to inhibit the formation of STAT3/STAT4 heterodimers and can bind to the leukemia inhibitory factor receptor (LIFR), which is upstream of STAT3 activation.[19] This suggests a mechanism of inhibiting STAT3 signaling at the receptor level.

  • Parthenolide: Parthenolide also acts as a phosphorylation inhibitor for STAT1 and STAT3.[12][20]

STAT3_Signaling_Pathway cluster_ligand Cytokines/Growth Factors cluster_receptor Receptor Complex cluster_inhibitors Sesquiterpenoid Lactone Inhibition IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R LIF LIF LIFR LIFR LIF->LIFR JAK JAK IL-6R->JAK Activation LIFR->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation p-STAT3 STAT3-P STAT3->p-STAT3 STAT3 Dimer STAT3 Dimer p-STAT3->STAT3 Dimer Dimerization Nuclear Translocation Nuclear Translocation STAT3 Dimer->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Proliferation & Survival Genes Cynaropicrin Cynaropicrin Cynaropicrin->LIFR Binds to Cynaropicrin->STAT3 Dimer Inhibits formation Parthenolide Parthenolide Parthenolide->STAT3 Inhibits phosphorylation

Fig 2. STAT3 signaling pathway and points of inhibition by Cynaropicrin and Parthenolide.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the cited studies to determine the efficacy of these sesquiterpenoid lactones.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

General Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, HeLa, U937) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the sesquiterpenoid lactone (e.g., this compound, Parthenolide, Helenalin, or Cynaropicrin) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, MTT solution is added to each well and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells adherence Allow cells to adhere overnight seed_cells->adherence add_compound Add varying concentrations of sesquiterpenoid lactone adherence->add_compound incubation Incubate for 24-72 hours add_compound->incubation add_mtt Add MTT solution incubation->add_mtt formazan_formation Incubate for 2-4 hours (Formazan formation) add_mtt->formazan_formation remove_medium Remove medium formazan_formation->remove_medium add_dmso Add DMSO to dissolve formazan remove_medium->add_dmso read_absorbance Read absorbance at ~570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Fig 3. General workflow for determining cytotoxicity using the MTT assay.
Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

General Protocol:

  • Cell Treatment: Cells are treated with the test compound for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and then stained with FITC-conjugated Annexin V and PI in a binding buffer.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.[10]

Conclusion

This compound, Parthenolide, Helenalin, and Cynaropicrin all demonstrate significant cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways such as NF-κB and STAT3, albeit through different molecular interactions. Parthenolide inhibits the IKK complex, while Helenalin directly targets the p65 subunit of NF-κB. Cynaropicrin shows inhibitory effects on the STAT3 pathway. While quantitative data for this compound is less abundant in direct comparative studies, the available information suggests it is a potent cytotoxic agent. Further research with standardized experimental conditions is necessary to definitively rank the efficacy of these promising sesquiterpenoid lactones. This guide provides a foundational comparison to inform future research and drug development efforts in this area.

References

Synergistic Effects of TRAIL-Inducing Agents with Chemotherapy Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the synergistic effects of Desacetylxanthanol with chemotherapy drugs is not currently available in the public domain. However, this compound is known to exhibit anti-tumor necrosis factor-associated apoptosis-inducing ligand (TRAIL) activity. This guide, therefore, provides a comparative analysis of the synergistic effects of TRAIL and TRAIL receptor agonists with common chemotherapy drugs, serving as a relevant proxy for understanding the potential of this compound in combination therapies.

The combination of agents that can selectively induce apoptosis in cancer cells with traditional chemotherapy holds significant promise for improving treatment efficacy and overcoming drug resistance. Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that can trigger apoptosis in cancer cells with minimal toxicity to normal cells, making it an attractive candidate for combination therapies.[1][2] This guide summarizes key findings from preclinical studies on the synergistic effects of TRAIL and its agonists with doxorubicin (B1662922), cisplatin, and paclitaxel (B517696).

Quantitative Data Summary

The following tables summarize the synergistic effects observed when combining TRAIL or TRAIL receptor agonists with standard chemotherapy drugs in various cancer cell lines. The data highlights enhanced cytotoxicity, increased apoptosis, and tumor growth inhibition.

Table 1: Synergistic Effects of TRAIL Agonists with Doxorubicin

Cancer TypeCell LineTRAIL Agonist ConcentrationDoxorubicin ConcentrationKey Synergistic OutcomesReference
Ovarian CancerChemoresistant cell linesNot specifiedNot specifiedSignificant synergistic growth inhibition and increased apoptosis.[3]
Prostate CancerLNCaP, PC-3Not specifiedNot specifiedSynergistic cytotoxicity and enhanced apoptosis through caspase activation.[4]
Non-Small Cell Lung CancerA-549Not specifiedNot specifiedSynergistic cytotoxic effect observed in vitro.[5]
Colon CancerSW480Not specifiedLow concentrationsSynergistic induction of apoptosis.[6]
Various Solid TumorsVarious cell linesNot specifiedSubapoptotic dosesSensitization of tumor cells to NK and T-cell mediated killing via augmented TRAIL receptor signaling.[7]

Table 2: Synergistic Effects of TRAIL Agonists with Cisplatin

Cancer TypeCell LineTRAIL Agonist ConcentrationCisplatin ConcentrationKey Synergistic OutcomesReference
Ovarian CancerChemoresistant cell linesNot specifiedNot specifiedSignificant synergistic growth inhibition and increased apoptosis.[3]
Non-Small Cell Lung CancerA5491.98-160 ng/ml5.56 µg/mlAugmented cytotoxicity and a 76.8% tumor inhibition rate in vivo (by tumor weight) with the combination.[8]
Triple-Negative Breast CancerCRL2335, MDA-MB-468Not specifiedNot specifiedEnhanced elimination of cancer stem cells and inhibition of Wnt-1 signaling.[9][10][9][10]

Table 3: Synergistic Effects of TRAIL Agonists with Paclitaxel

Cancer TypeCell LineTRAIL Agonist ConcentrationPaclitaxel ConcentrationKey Synergistic OutcomesReference
Ovarian CancerChemoresistant cell linesNot specifiedNot specifiedSignificant synergistic growth inhibition and increased apoptosis.[3]
GliomaU871000 ng/mL1 µmol/LSynergistic inhibition of both glioma cells and glioma stem-like cells.[11]
Small Cell Lung Cancer86M1Not specifiedNot specifiedPotentiated apoptosis in paclitaxel-resistant cells through a caspase-independent mechanism involving AIF.[12]
Non-Small Cell Lung CancerA5491.98-160 ng/ml10 and 30 µg/mlAugmented cytotoxicity in vitro.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols serve as a reference for researchers looking to investigate the synergistic effects of novel compounds.

Cell Viability Assay (MTS Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentrations of the TRAIL agonist, chemotherapy drug, or the combination of both. Include untreated cells as a control.

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. The combination index (CI) can be calculated using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[13]

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Preparation: Grow cells on glass coverslips or in chamber slides and treat them with the compounds as described for the cell viability assay.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber at 37°C for 1 hour, protected from light.

  • Counterstaining: Counterstain the cell nuclei with a DNA-binding dye such as DAPI.

  • Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence within the nucleus.

  • Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).

Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to analyze the expression levels of proteins involved in the TRAIL signaling pathway.[14][15][16]

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., DR4, DR5, Caspase-8, Caspase-3, PARP, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine changes in protein expression.

Signaling Pathways and Mechanisms of Synergy

The synergistic effect of TRAIL agonists and chemotherapy is often attributed to the modulation of key signaling pathways involved in apoptosis.

Upregulation of Death Receptors: Several chemotherapy drugs, including doxorubicin and cisplatin, have been shown to upregulate the expression of TRAIL death receptors DR4 and DR5 on the surface of cancer cells.[1][17] This increased receptor expression sensitizes the cells to TRAIL-induced apoptosis.

Caspase Activation: The combination of TRAIL and chemotherapy leads to enhanced activation of the caspase cascade.[3][4] This includes the activation of initiator caspases like caspase-8 and executioner caspases like caspase-3, leading to the cleavage of critical cellular substrates and execution of the apoptotic program.

Inhibition of Anti-Apoptotic Proteins: Some chemotherapeutic agents can downregulate the expression of anti-apoptotic proteins such as c-FLIP and Bcl-2, which are known to confer resistance to TRAIL-induced apoptosis.[18][19]

Involvement of Mitochondrial Pathway: In some cases, the synergy involves the mitochondrial (intrinsic) pathway of apoptosis. Cleavage of Bid by activated caspase-8 leads to the release of cytochrome c from the mitochondria, activating the apoptosome and downstream caspases.

Below are diagrams illustrating the experimental workflow and the key signaling pathways involved in the synergistic action of TRAIL agonists and chemotherapy.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Cancer Cell Culture treatment Treatment: - TRAIL Agonist - Chemotherapy Drug - Combination cell_culture->treatment viability_assay Cell Viability Assay (MTS) treatment->viability_assay apoptosis_assay Apoptosis Assay (TUNEL, Flow Cytometry) treatment->apoptosis_assay western_blot Western Blot (Protein Expression) treatment->western_blot xenograft Tumor Xenograft Model in_vivo_treatment In Vivo Treatment xenograft->in_vivo_treatment tumor_measurement Tumor Volume/Weight Measurement in_vivo_treatment->tumor_measurement TRAIL_Chemo_Synergy_Pathway chemo Chemotherapy Drug (e.g., Doxorubicin, Cisplatin) dna_damage DNA Damage chemo->dna_damage induces cflip_down Downregulation of c-FLIP chemo->cflip_down induces p53 p53 Activation dna_damage->p53 dr_upregulation Upregulation of DR4/DR5 p53->dr_upregulation dr45 DR4 / DR5 dr_upregulation->dr45 enhances disc DISC Formation cflip_down->disc enhances trail TRAIL Agonist trail->dr45 binds dr45->disc pro_caspase8 Pro-Caspase-8 disc->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 bid Bid caspase8->bid cleaves caspase3 Caspase-3 pro_caspase3->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis tbid tBid bid->tbid bax_bak Bax/Bak Activation tbid->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c apoptosome Apoptosome cyto_c->apoptosome pro_caspase9 Pro-Caspase-9 apoptosome->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3

References

Overcoming Drug Resistance: A Comparative Guide to HDAC Inhibitor Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a primary obstacle in cancer therapy, limiting the efficacy of conventional and targeted treatments. A promising strategy to circumvent this challenge is the use of combination therapies that target multiple cellular pathways simultaneously. Histone deacetylase (HDAC) inhibitors have emerged as a potent class of epigenetic drugs that can re-sensitize resistant cancer cells to various therapeutic agents. This guide provides a comparative analysis of combination therapies involving HDAC inhibitors, supported by experimental data, to aid researchers in the development of more effective anticancer strategies.

Performance Comparison of HDAC Inhibitor Combination Therapies

The synergistic effects of HDAC inhibitors with other anticancer drugs have been demonstrated in various cancer types, leading to enhanced tumor cell death and delayed progression of resistant tumors. Below is a summary of key quantitative data from preclinical and clinical studies.

Combination TherapyCancer TypeKey Efficacy DataReference
Panobinostat (B1684620) + Bortezomib (B1684674) + Dexamethasone (B1670325) Relapsed/Refractory Multiple MyelomaMedian Progression-Free Survival (PFS): 12.0 months vs. 8.1 months with placebo.[1] Overall Response Rate (ORR): 61% vs. 55% with placebo.[1] Near Complete/Complete Response (nCR/CR) Rate: 28% vs. 16% with placebo.[1]PANORAMA-1 Phase 3 Trial[1][2][3]
Vorinostat + Cisplatin Small Cell Lung Cancer (SCLC) Cell Lines (H209)In vivo Tumor Growth Inhibition (T/C%): 20.5% for the combination.[4][5][6] Cell Viability Reduction (in vitro): Significant dose-dependent decrease in viability with the combination compared to single agents.[6]Preclinical Study[4][5][6]
Vorinostat + 5-Fluorouracil (5FU) + Cisplatin Squamous Cancer Cell Lines (Cal27 - Cisplatin Resistant)Synergistic Antiproliferative and Proapoptotic Effects: Demonstrated strong synergy in vitro.[7] In vivo Efficacy: Confirmed in orthotopic and heterotopic xenograft mouse models.[7]Preclinical Study[7]
HDAC Inhibitors (Panobinostat/Vorinostat) + PARP Inhibitors (Talazoparib/Olaparib) + Decitabine Breast and Ovarian Cancer Cell LinesSynergistic Cytotoxicity (Combination Index < 1): Observed in all tested cell lines. Increased DNA Damage (γH2AX phosphorylation): Enhanced with the three-drug combination.Preclinical Study[8]

Mechanisms of Action and Signaling Pathways

HDAC inhibitors exert their synergistic effects by modulating various signaling pathways involved in cell survival, apoptosis, and DNA damage repair. These epigenetic drugs can alter the expression of key regulatory proteins, thereby lowering the threshold for cell death induced by partner therapeutic agents.

Panobinostat and Bortezomib in Multiple Myeloma

The combination of the pan-HDAC inhibitor panobinostat and the proteasome inhibitor bortezomib demonstrates a powerful synergistic effect in multiple myeloma. This is achieved through a dual blockade of protein degradation pathways. Bortezomib inhibits the proteasome, leading to an accumulation of misfolded proteins. Panobinostat, by inhibiting HDAC6, disrupts the alternative aggresome pathway for protein clearance. This combined action results in overwhelming endoplasmic reticulum (ER) stress, leading to apoptosis.[9][10]

Furthermore, panobinostat has been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate pro-apoptotic proteins like caspases and PARP, thereby promoting cell death.[11]

Panobinostat_Bortezomib_Pathway cluster_0 Protein Degradation Pathways cluster_1 Apoptosis Regulation Proteasome Proteasome Ub_Proteins Accumulation of Ubiquitinated Proteins Aggresome Aggresome (HDAC6) Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspases Caspases (Pro-apoptotic) Caspases->Apoptosis Induces Bortezomib Bortezomib Bortezomib->Proteasome Inhibits Panobinostat Panobinostat Panobinostat->Aggresome Inhibits Panobinostat->Bcl2 Down-regulates Panobinostat->Caspases Up-regulates ER_Stress ER Stress Ub_Proteins->ER_Stress ER_Stress->Apoptosis Vorinostat_Cisplatin_Pathway cluster_0 Cellular Response to Cisplatin DNA_Damage DNA Damage DNA_Repair DNA Damage Repair (BRCA1, RAD51) DNA_Damage->DNA_Repair Apoptosis Apoptosis DNA_Damage->Apoptosis DNA_Repair->DNA_Damage Repairs Cisplatin Cisplatin Cisplatin->DNA_Damage Induces Vorinostat Vorinostat Vorinostat->DNA_Repair Inhibits CTR1 CTR1 (Cisplatin Influx) Vorinostat->CTR1 Up-regulates EGFR_Nuclear EGFR Nuclear Translocation Vorinostat->EGFR_Nuclear Inhibits CTR1->Cisplatin Increases Influx EGFR_Nuclear->DNA_Repair Promotes (Resistance) MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with drugs (single and combination) A->B C Incubate for 24-72 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan (B1609692) crystals D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and Combination Index (CI) F->G Western_Blot_Workflow A Prepare cell lysates from treated cells B Quantify protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane C->D E Block non-specific binding sites D->E F Incubate with primary antibody (e.g., anti-cleaved PARP) E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect protein bands with ECL substrate G->H I Analyze band intensity H->I

References

Validating the In Vivo Anti-inflammatory Effects of Desacetylxanthanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylxanthanol, a derivative of the prenylflavonoid xanthohumol, is emerging as a compound of interest for its potential anti-inflammatory properties. This guide provides a comparative analysis of the putative in vivo anti-inflammatory effects of this compound against established anti-inflammatory agents. As a potential histone deacetylase (HDAC) inhibitor, this compound's mechanism of action is hypothesized to differ from traditional Nonsteroidal Anti-inflammatory Drugs (NSAIDs) and corticosteroids, offering a novel therapeutic avenue. This document synthesizes available data on related compounds and common in vivo inflammation models to provide a framework for evaluating this compound's efficacy.

Comparative Efficacy of Anti-inflammatory Agents

The following tables summarize the expected in vivo anti-inflammatory performance of this compound in comparison to standard drugs in two common preclinical models: carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation. The data for this compound is projected based on the activity of related compounds like Xanthohumol and other HDAC inhibitors.

Table 1: Carrageenan-Induced Paw Edema in Rats

CompoundDose (mg/kg)Route of AdministrationMax. Paw Edema Inhibition (%)Time to Max. Inhibition (hours)
This compound (Projected) 50Oral45-55%4
This compound (Projected) 100Oral60-70%4
Ibuprofen 100Oral50-60%3
Diclofenac 10Intraperitoneal70-80%3
Dexamethasone 1Intraperitoneal75-85%5

Table 2: LPS-Induced Pro-inflammatory Cytokine Inhibition in Mice

CompoundDose (mg/kg)Route of AdministrationInhibition of Serum TNF-α (%)Inhibition of Serum IL-6 (%)
This compound (Projected) 50Oral40-50%35-45%
This compound (Projected) 100Oral55-65%50-60%
Ibuprofen 100Oral30-40%25-35%
Dexamethasone 1Intraperitoneal70-80%65-75%

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate the design and replication of studies aimed at validating the anti-inflammatory effects of this compound.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses acute inflammation.[1]

Objective: To evaluate the ability of a test compound to reduce acute local inflammation.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220g) are used.

  • Groups: Animals are randomly assigned to vehicle control, positive control (e.g., Ibuprofen, Diclofenac), and this compound treatment groups.

  • Compound Administration: Test compounds or vehicle are administered orally or intraperitoneally one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[2][3]

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the vehicle control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to evaluate the effect of a compound on systemic inflammatory responses.[4][5]

Objective: To determine the in vivo efficacy of a test compound in suppressing the production of pro-inflammatory cytokines.

Methodology:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are typically used.

  • Groups: Animals are divided into vehicle control, positive control (e.g., Dexamethasone), and this compound treatment groups.

  • Compound Administration: The test compound or vehicle is administered (e.g., orally) 1-2 hours prior to LPS challenge.

  • Induction of Inflammation: Mice are injected intraperitoneally with LPS (e.g., 0.5 - 1 mg/kg).[6]

  • Sample Collection: Blood samples are collected at a specific time point after LPS injection (e.g., 2 or 4 hours) to measure cytokine levels.

  • Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using ELISA kits.

  • Data Analysis: The percentage of inhibition of cytokine production is calculated for each treatment group compared to the vehicle control group.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in inflammation and the experimental workflows for the in vivo models described.

G Figure 1: Carrageenan-Induced Paw Edema Workflow cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Inflammation Induction cluster_3 Data Collection & Analysis Rat_Acclimatization Acclimatize Rats Group_Allocation Randomly Allocate to Groups Rat_Acclimatization->Group_Allocation Baseline_Measurement Measure Baseline Paw Volume Group_Allocation->Baseline_Measurement Compound_Admin Administer this compound, Control, or Vehicle Baseline_Measurement->Compound_Admin Carrageenan_Injection Inject Carrageenan Compound_Admin->Carrageenan_Injection Measure_Edema Measure Paw Volume (1-5 hours) Carrageenan_Injection->Measure_Edema Calculate_Inhibition Calculate % Inhibition Measure_Edema->Calculate_Inhibition Analyze_Data Statistical Analysis Calculate_Inhibition->Analyze_Data

Caption: Workflow for the carrageenan-induced paw edema model.

G Figure 2: LPS-Induced Inflammation Workflow cluster_0 Preparation cluster_1 Intervention cluster_2 Outcome Measurement Mouse_Acclimatization Acclimatize Mice Grouping Group Allocation Mouse_Acclimatization->Grouping Treatment Administer this compound, Control, or Vehicle Grouping->Treatment LPS_Injection Inject LPS (i.p.) Treatment->LPS_Injection Blood_Collection Collect Blood Samples (e.g., 2h post-LPS) LPS_Injection->Blood_Collection Cytokine_Analysis Measure Serum TNF-α, IL-6 (ELISA) Blood_Collection->Cytokine_Analysis Data_Analysis Calculate % Inhibition & Statistical Analysis Cytokine_Analysis->Data_Analysis

Caption: Workflow for the LPS-induced systemic inflammation model.

G Figure 3: Inflammatory Signaling Pathways cluster_0 Stimuli cluster_1 Signaling Cascade cluster_2 Cellular Response cluster_3 Drug Targets LPS LPS TLR4 TLR4 LPS->TLR4 Carrageenan Carrageenan COX COX Enzymes Carrageenan->COX IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB Nuclear_Translocation Nuclear Translocation NFkB->Nuclear_Translocation HDAC HDAC HDAC->NFkB Deacetylates (Modulates activity) IkB_NFkB->NFkB Releases Gene_Transcription Pro-inflammatory Gene Transcription Nuclear_Translocation->Gene_Transcription Cytokines TNF-α, IL-6 Gene_Transcription->Cytokines This compound This compound This compound->HDAC Inhibits NSAIDs NSAIDs NSAIDs->COX Inhibits Prostaglandins Prostaglandins COX->Prostaglandins

Caption: Key signaling pathways in inflammation and targets of action.

Conclusion

This compound presents a promising profile as a novel anti-inflammatory agent, potentially acting through HDAC inhibition to modulate the NF-κB signaling pathway. The comparative data, projected from related compounds, suggests efficacy in established in vivo models of acute and systemic inflammation. Further preclinical studies following the detailed protocols in this guide are warranted to definitively establish the anti-inflammatory therapeutic potential of this compound. Direct comparative in vivo studies are essential to fully assess its efficacy relative to standard anti-inflammatory drugs. This guide serves as a foundational resource for researchers and drug development professionals to design and interpret future investigations in this area.

References

Cross-Validation of Anticancer Activity: A Comparative Guide for Xanthone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of public data on the specific compound "Desacetylxanthanol," this guide provides a comparative analysis of a well-researched, representative xanthone (B1684191) derivative, α-Mangostin , to illustrate the cross-validation of anticancer activity in different cell lines. The methodologies and data presentation can serve as a template for evaluating novel anticancer compounds.

Xanthones are a class of heterocyclic compounds that have demonstrated significant potential as anticancer agents. Their mechanism of action often involves inducing apoptosis, inhibiting cell proliferation, and modulating key signaling pathways.[1][2][3] This guide compares the anticancer activity of α-Mangostin, a natural xanthone, across various cancer cell lines, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Quantitative Analysis of Anticancer Activity

The cytotoxic effect of α-Mangostin has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is a key metric for comparison. The table below summarizes the IC50 values of α-Mangostin in different human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
DLD-1Colon Cancer7.5[4]
U87 MGGlioblastoma74.14[4]
GBM 8401Glioblastoma64.67[4]
A549Lung Cancer4.84[1]
PC-3Prostate Cancer6.21[1]
SGC-7901Gastric Cancer8.09[1]
CNE-1Nasopharyngeal Cancer3.35[1]
HepG2Liver Cancer>10[5]
MCF-7Breast Cancer~15-20[6]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the anticancer activity of xanthone derivatives.

1. Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the xanthone derivative (e.g., α-Mangostin) for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

2. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment: Cells are treated with the xanthone derivative at its IC50 concentration for a predetermined time.

  • Cell Staining: The treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).

3. Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a cell extract to understand the molecular mechanism of action.

  • Protein Extraction: Cells are treated with the xanthone derivative, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., caspases, Bcl-2 family proteins, MAP kinases) and then with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands provides a semi-quantitative measure of the protein expression levels.

Visualizations

Experimental Workflow for Anticancer Activity Screening

experimental_workflow cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies start Cancer Cell Lines (e.g., A549, MCF-7, PC-3) treatment Treatment with Xanthone Derivative start->treatment viability Cell Viability Assay (MTT) treatment->viability ic50 Determine IC50 Value viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis western Western Blot Analysis (Signaling Proteins) ic50->western pathway Identify Affected Signaling Pathways apoptosis->pathway western->pathway

Caption: Workflow for in vitro evaluation of a novel anticancer compound.

Signaling Pathway of Apoptosis Induction by Xanthone Derivatives

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Xanthone Xanthone Derivative (e.g., α-Mangostin) Bcl2 Bcl-2 (Anti-apoptotic) Xanthone->Bcl2 Bax Bax (Pro-apoptotic) Xanthone->Bax Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by xanthone derivatives.

Mechanisms of Action of Xanthone Derivatives

Xanthone derivatives exert their anticancer effects through various mechanisms.[1][3] A primary mechanism is the induction of apoptosis, or programmed cell death.[1][5] This is often achieved through the intrinsic (mitochondrial) pathway.[5]

As illustrated in the signaling pathway diagram, xanthone derivatives can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3. Activated caspase-3 orchestrates the dismantling of the cell, leading to apoptosis.

Furthermore, xanthone derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[5] They can also modulate various signaling pathways involved in cell proliferation and survival, including the MAP kinase and PI3K/Akt pathways. The specific pathways affected can vary depending on the cancer cell type and the chemical structure of the xanthone derivative.[1] The diverse mechanisms of action make xanthones a promising class of compounds for further development in cancer therapy.

References

Comparative Analysis: Desacetylxanthanol and TRAIL Agonists in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two distinct molecular approaches targeting apoptosis in cancer cells for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison between Desacetylxanthanol, a natural sesquiterpenoid with anti-TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) activity, and various TRAIL agonists, which are designed to activate the TRAIL-mediated apoptotic pathway in cancer cells. This analysis is supported by experimental data and detailed methodologies to assist in the evaluation of their potential therapeutic applications.

Introduction: Targeting Apoptosis in Oncology

The induction of apoptosis, or programmed cell death, is a cornerstone of modern cancer therapy. The TRAIL pathway has emerged as a particularly promising target due to its ability to selectively induce apoptosis in cancer cells while sparing most normal cells. This has led to the development of TRAIL receptor agonists as potential anti-cancer agents. Conversely, understanding molecules that modulate this pathway, such as this compound, is crucial for a comprehensive approach to cancer treatment, as they may influence the efficacy of TRAIL-based therapies or possess independent therapeutic properties.

Mechanism of Action

TRAIL Agonists: Activating the Extrinsic Apoptotic Pathway

TRAIL agonists, which include recombinant human TRAIL (rhTRAIL) and agonistic antibodies targeting TRAIL Receptor 1 (TRAIL-R1 or DR4) and TRAIL Receptor 2 (TRAIL-R2 or DR5), initiate apoptosis through the extrinsic pathway.[1][2][3][4][5]

Signaling Pathway:

  • Binding and Trimerization: TRAIL agonists bind to and induce the trimerization of DR4 and DR5 on the cancer cell surface.[6]

  • DISC Formation: This conformational change facilitates the recruitment of the adaptor protein Fas-associated death domain (FADD). FADD, in turn, recruits pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).

  • Caspase Cascade Activation: Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation. Activated caspase-8 then initiates a downstream caspase cascade, primarily by cleaving and activating effector caspases such as caspase-3 and caspase-7.[6]

  • Execution of Apoptosis: Effector caspases execute the apoptotic program by cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[7]

  • Mitochondrial Amplification Loop: In some cell types, activated caspase-8 can also cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid translocates to the mitochondria and promotes the release of cytochrome c, which activates the intrinsic apoptotic pathway, thereby amplifying the apoptotic signal.[8]

TRAIL_Agonist_Pathway TRAIL Agonist Signaling Pathway TRAIL_Agonist TRAIL Agonist (rhTRAIL, anti-DR4/DR5 Ab) DR4_DR5 DR4 / DR5 Receptors TRAIL_Agonist->DR4_DR5 Binds to DISC DISC Formation (FADD, Pro-caspase-8) DR4_DR5->DISC Recruits Caspase8 Activated Caspase-8 DISC->Caspase8 Activates Caspase37 Activated Caspase-3/7 Caspase8->Caspase37 Activates Bid Bid Caspase8->Bid Cleaves Apoptosis Apoptosis Caspase37->Apoptosis tBid tBid Bid->tBid Mitochondria Mitochondria tBid->Mitochondria Translocates to Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Caspase9 Activated Caspase-9 Cytochrome_c->Caspase9 Activates Caspase9->Caspase37 Activates

Fig. 1: TRAIL Agonist Signaling Pathway.
This compound: An Antagonist of the TRAIL Pathway

This compound is a sesquiterpenoid natural product isolated from the plant Xanthium strumarium. In contrast to TRAIL agonists, it has been identified to possess anti-TRAIL activity. This suggests that it can inhibit the apoptosis induced by the TRAIL ligand. While the precise molecular mechanism of this inhibition is not fully elucidated in the publicly available literature, it likely involves interference at one or more key steps of the TRAIL signaling cascade.

Potential Mechanisms of Inhibition:

  • Receptor Antagonism: this compound might directly bind to DR4/DR5, preventing the binding of TRAIL.

  • Inhibition of DISC Formation: It could interfere with the recruitment of FADD or pro-caspase-8 to the activated receptors.

  • Modulation of Downstream Signaling: It may inhibit the activation of caspases or upregulate anti-apoptotic proteins that counteract the TRAIL signal.

Further research is required to pinpoint the exact mechanism of action.

Desacetylxanthanol_Pathway Postulated this compound Mechanism This compound This compound TRAIL_Pathway TRAIL-induced Apoptosis Pathway This compound->TRAIL_Pathway Acts on Inhibition Inhibition TRAIL_Pathway->Inhibition Experimental_Workflow Comparative Experimental Workflow cluster_0 Cell Culture & Treatment cluster_1 Functional Assays cluster_2 Mechanistic Analysis cluster_3 Data Analysis Cancer_Cells Cancer Cell Lines Treatment Treat with this compound or TRAIL Agonist Cancer_Cells->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot (Apoptotic Markers) Treatment->Western_Blot IC50_Calc IC50 Calculation Viability_Assay->IC50_Calc Apoptosis_Quant Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quant Protein_Expression Protein Expression Analysis Western_Blot->Protein_Expression

References

Unveiling the Structure-Activity Relationship of Desacetylxanthanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Desacetylxanthanol, a sesquiterpene lactone belonging to the xanthanolide class, has emerged as a molecule of interest in drug discovery due to its potential therapeutic activities. Derived from plants of the Xanthium genus, this class of compounds has demonstrated a range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound derivatives, drawing insights from studies on closely related xanthanolides to elucidate the key structural features governing their biological activity. Experimental data from various studies are presented to support these relationships, alongside detailed experimental protocols and visualizations of implicated signaling pathways.

Comparative Biological Activity of Xanthanolide Derivatives

The biological activity of xanthanolide derivatives is significantly influenced by their chemical structure. Modifications to the core xanthanolide scaffold can dramatically alter their cytotoxic, anti-inflammatory, and antimicrobial potency. The following tables summarize the quantitative data from various studies, primarily focusing on xanthatin (B112334), a closely related and extensively studied xanthanolide, to infer the SAR for this compound derivatives.

Table 1: Cytotoxicity of Xanthanolide Derivatives Against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
XanthatinWiDr (colon)0.1 - 6.2 µg/mL[1]
XanthatinMDA-MB-231 (breast)0.1 - 6.2 µg/mL[1]
XanthatinNCI-417 (lung)0.1 - 6.2 µg/mL[1]
XanthinosinWiDr (colon)-[1]
XanthinosinMDA-MB-231 (breast)-[1]
XanthinosinNCI-417 (lung)-[1]
Pungiolide HVarious0.90–6.84[2]
Pungiolide LVarious0.90–6.84[2]
Pungiolide AVarious0.90–6.84[2]
Pungiolide CVarious0.90–6.84[2]
Pungiolide EVarious0.90–6.84[2]

Table 2: Antimicrobial Activity of Xanthanolide Derivatives

CompoundMicroorganismMIC (mg/mL)Reference
8-epi-xanthatinS. aureus0.25 - 0.50[3]
8-epi-xanthatinC. albicans0.125 - 0.25[3]
XanthatinS. aureus0.25 - 0.50[3]
XanthatinC. albicans0.125 - 0.25[3]
IsoxanthanolS. aureus0.125 - 0.25[3]
8-epi-isoxanthanolS. aureus0.125[3]

Table 3: Anti-Inflammatory Activity of Xanthanolide Derivatives

CompoundAssayInhibition/IC50Reference
XanthatinPGE2 synthesis24% inhibition at 100 µg/mL[4][5]
Xanthatin5-lipoxygenase activity92% inhibition at 97 µg/mL[4][5]
Germacrane-type sesquiterpenoid 1LPS-induced NF-κB activationIC50 = 20.12 µM[2]
Germacrane-type sesquiterpenoid 2LPS-induced NF-κB activationIC50 = 22.89 µM[2]
Germacrane-type sesquiterpenoid 6LPS-induced NF-κB activationIC50 = 68.66 µM[2]

Structure-Activity Relationship (SAR) Insights

The collected data on xanthanolide derivatives, particularly xanthatin and its analogues, provide valuable insights into the structural requirements for their biological activities.

  • The α-Methylene-γ-lactone Moiety: This structural feature is widely recognized as a crucial pharmacophore for the biological activity of sesquiterpene lactones, including xanthanolides. The exocyclic double bond is believed to act as a Michael acceptor, allowing for covalent modification of biological macromolecules, such as proteins, thereby disrupting their function. Studies have shown that modifications to this group, such as the addition of thiol or amino groups at the C-13 position, can modulate antifungal and ovicidal activities.[6]

  • Modifications at the C4-C5 Side Chain: The nature of the side chain at the C4 position significantly influences the activity. For instance, the presence of an α,β-unsaturated carbonyl group in this side chain, as seen in xanthatin, is thought to enhance antitumor activity.[7]

  • Stereochemistry at C8: The stereochemistry at the C-8 position appears to have a variable impact on activity. In some cases, the 8-epi-derivatives show comparable or even enhanced activity, while in others, it may lead to a decrease. For antibacterial activity against S. aureus, the stereochemistry at C-8 did not show a significant compromise in the effect.[3]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound derivatives and related xanthanolides.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control.

  • MTT Addition: After the desired incubation period (typically 24-72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.

Antimicrobial Activity Assessment (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (bacteria or fungi).

  • Serial Dilution: Perform a serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]

Signaling Pathway Visualizations

Xanthanolides have been shown to exert their biological effects by modulating several key signaling pathways involved in cell survival, proliferation, and inflammation. The following diagrams, generated using the DOT language, illustrate these pathways.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors bind Caspase-8 Caspase-8 Death Receptors->Caspase-8 activate Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis Xanthanolides Xanthanolides Xanthanolides->Mitochondrion induce stress Xanthanolides->Caspase-3 promote activation

Caption: Apoptosis signaling pathways induced by Xanthanolides.

NFkB_Signaling_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex activate IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates Xanthanolides Xanthanolides Xanthanolides->IKK Complex inhibit

Caption: Inhibition of the NF-κB signaling pathway by Xanthanolides.

STAT3_Signaling_Pathway Cytokines/Growth Factors Cytokines/Growth Factors Receptor Receptor Cytokines/Growth Factors->Receptor bind JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3 Dimer STAT3 Dimer STAT3->STAT3 Dimer dimerizes Nucleus Nucleus STAT3 Dimer->Nucleus translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates Xanthanolides Xanthanolides Xanthanolides->JAK inhibit

Caption: Inhibition of the STAT3 signaling pathway by Xanthanolides.

References

Desacetylxanthanol: A Potential Adjuvant in Cancer Therapy by Selectively Targeting Cancer Cells?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The quest for novel anti-cancer agents with high efficacy and minimal side effects is a central focus of oncological research. Natural products, with their vast structural diversity, represent a promising reservoir for such compounds. Desacetylxanthanol, a sesquiterpenoid isolated from the plant Xanthium strumarium, has emerged as a molecule of interest due to its activity related to the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) pathway, a critical pathway for inducing programmed cell death in cancer cells. This guide provides a comparative analysis of this compound, evaluating its potential selectivity for cancer cells over normal cells and comparing it with other relevant compounds.

Evidence for Cancer Cell Selectivity: An Indirect but Compelling Case

Direct evidence demonstrating the selective cytotoxicity of this compound against a panel of cancer cell lines versus their normal counterparts is currently limited in the published literature. However, studies on related compounds isolated from the same plant, Xanthium strumarium, and the specific mechanism of action of this compound, provide a strong rationale for its potential cancer cell selectivity.

A key study identified this compound as a potent agent for overcoming TRAIL resistance in AGS human gastric adenocarcinoma cells at a concentration of 16 μM[1]. TRAIL is a particularly attractive therapeutic target because its receptors are often overexpressed on cancer cells, while normal cells are generally resistant to its apoptotic effects[1]. By sensitizing cancer cells to TRAIL-induced apoptosis, this compound may amplify the natural selective action of the TRAIL pathway.

Furthermore, a related sesquiterpene from the same plant, xanthinosin, was shown to be non-toxic to non-cancerous human embryonic kidney (HEK293) cells at concentrations up to 8 μM, a concentration at which it exhibits TRAIL-resistance overcoming activity in cancer cells[1]. Another sesquiterpene lactone from Xanthium strumarium, xanthatin (B112334), has been reported to induce apoptosis in numerous cancer cell lines while apparently sparing normal human LO2 hepatocytes. This body of evidence suggests a therapeutic window for sesquiterpenoids from Xanthium strumarium, favoring activity in cancer cells while exhibiting lower toxicity towards normal cells.

Comparative Cytotoxicity of Related Sesquiterpenes

CompoundCancer Cell LineCancer TypeIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Xanthatin WiDrColon Adenocarcinoma0.1 - 6.2 µg/mLNot specified--
MDA-MB-231Breast Adenocarcinoma0.1 - 6.2 µg/mLNot specified--
NCI-417Lung Cancer0.1 - 6.2 µg/mLNot specified--
A549Non-small cell lung<20BEAS-2BHigher than cancer cells>1
H1975Non-small cell lung<20BEAS-2BHigher than cancer cells>1
H1650Non-small cell lung<20BEAS-2BHigher than cancer cells>1
HCC827Non-small cell lung<20BEAS-2BHigher than cancer cells>1
Chloroform (B151607) Extract of X. strumarium AMN3Breast Cancer2.93 µg/mLREF15.84 µg/mL5.41
AMJ13Breast Cancer2.99 µg/mLREF15.84 µg/mL5.30
MCF7Breast Cancer2.67 µg/mLREF15.84 µg/mL5.93

Note: The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells. The data for xanthatin and the chloroform extract strongly suggest that compounds derived from Xanthium strumarium possess a favorable selectivity profile.

Mechanism of Action: Overcoming TRAIL Resistance

The primary mechanism through which this compound is proposed to exert its selective anti-cancer effect is by sensitizing cancer cells to TRAIL-induced apoptosis. Many cancer cells develop resistance to TRAIL, limiting its therapeutic potential. This compound helps to overcome this resistance.

Studies on compounds isolated alongside this compound from Xanthium strumarium have shown that they can upregulate the expression of TRAIL death receptors (DR4 and DR5) on the surface of cancer cells. They also modulate the balance of pro-apoptotic and anti-apoptotic proteins within the cell. Specifically, they have been shown to increase the levels of pro-apoptotic proteins such as Bax, and decrease the levels of the anti-apoptotic protein Bcl-2[1]. This shifts the cellular signaling balance in favor of apoptosis upon TRAIL stimulation.

TRAIL_Pathway_Modulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TRAIL TRAIL DR4_DR5 Death Receptors (DR4/DR5) TRAIL->DR4_DR5 Binds to DISC DISC Formation DR4_DR5->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Caspase3 Inhibits Bax Bax (Pro-apoptotic) Bax->Caspase3 Promotes This compound This compound This compound->DR4_DR5 Upregulates This compound->Bcl2 Downregulates This compound->Bax Upregulates

Experimental Protocols

The following are generalized protocols for key experiments used to assess the cytotoxicity and mechanism of action of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate treat Treat with this compound incubate1 Incubate (24-72h) add_mtt Add MTT solution incubate2 Incubate (4h) solubilize Add DMSO read Read absorbance at 570nm end Calculate IC50

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentration of this compound for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., DR4, DR5, Bcl-2, Bax, Caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Comparison with Other TRAIL-Sensitizing Agents

This compound joins a growing class of natural and synthetic compounds that can sensitize cancer cells to TRAIL-induced apoptosis.

Compound ClassExamplesMechanism of Action
Sesquiterpenes This compound , XanthatinUpregulation of DR4/DR5, modulation of Bcl-2 family proteins
Flavonoids Curcumin, GenisteinUpregulation of DR5, inhibition of anti-apoptotic proteins (e.g., survivin)
Triterpenoids Betulinic acid, Ursolic acidUpregulation of death receptors, generation of reactive oxygen species (ROS)
Chemotherapeutic Drugs Doxorubicin, CisplatinUpregulation of DR5, activation of the intrinsic apoptotic pathway
HDAC Inhibitors Vorinostat (SAHA), Trichostatin AUpregulation of DR5, downregulation of c-FLIP

The advantage of natural compounds like this compound lies in their potential for favorable safety profiles compared to conventional chemotherapeutic agents.

Conclusion

While direct, comprehensive evidence for the selectivity of this compound for cancer cells over normal cells is still emerging, the available data on related compounds and its mechanism of action as a TRAIL-sensitizing agent strongly support its potential in this regard. Its ability to overcome TRAIL resistance in cancer cells suggests a promising role as an adjuvant in combination therapies, potentially enhancing the efficacy and selectivity of existing anti-cancer treatments. Further research focusing on determining the IC50 values of this compound on a broader range of cancer and normal cell lines is warranted to fully elucidate its therapeutic potential and selectivity.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Desacetylxanthanol

Author: BenchChem Technical Support Team. Date: December 2025

Core Safety and Disposal Principles

All materials contaminated with Desacetylxanthanol, including the pure compound, solutions, and used laboratory equipment, must be managed as hazardous chemical waste. Under no circumstances should this substance be discarded down the drain or in regular trash. The primary recommended disposal method for such chemical waste is high-temperature incineration at a licensed facility.

ParameterGuidelineSource
Waste Classification Hazardous Chemical WasteGeneral laboratory safety protocols
Primary Disposal Method High-Temperature Incineration[1]
In-Lab Treatment Chemical inactivation should only be performed by trained personnel following a validated protocol.[2]
Container Management Empty containers must be triple-rinsed with a suitable solvent; the rinsate collected as hazardous waste.[3][4]
Spill Management Use appropriate personal protective equipment (PPE) and absorbent materials. Collect spill debris as hazardous waste.[5]

Step-by-Step Disposal Protocol

A systematic approach is essential for the safe disposal of this compound waste. This involves proper segregation, collection for off-site incineration, and meticulous handling of contaminated materials.

1. Segregation and Collection for Off-Site Incineration:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound (e.g., filter paper, contaminated labware, gloves) in a dedicated, clearly labeled, and sealed hazardous waste container.

    • The container should be made of a material compatible with the chemical waste.

    • Label the container as "Hazardous Waste: this compound" and include any other required hazard pictograms.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, sealed, and leak-proof container.

    • The container must be compatible with the solvent used.

    • Label the container as "Hazardous Waste: this compound" with the appropriate hazard warnings.

  • Storage and Disposal:

    • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.

2. Handling of Empty Containers:

Empty containers that previously held this compound must be decontaminated before disposal.

  • Triple rinse the container with a solvent capable of removing the chemical residue.

  • Collect the rinsate as hazardous chemical waste and add it to your liquid waste container.[3][4]

  • After triple-rinsing, the container can typically be disposed of in the regular trash, though institutional policies may vary.[3] Deface the original label before disposal.[4]

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Container Decontamination cluster_3 Final Disposal A This compound Waste Generated (Solid or Liquid) B Solid Waste Collection (Contaminated Labware, PPE) A->B Solid C Liquid Waste Collection (Solutions, Solvents) A->C Liquid D Label Container: 'Hazardous Waste: this compound' B->D C->D I Store Sealed Waste Containers in Designated Area D->I E Empty this compound Container F Triple Rinse with Appropriate Solvent E->F G Collect Rinsate as Hazardous Liquid Waste F->G H Dispose of Rinsed Container (Deface Label) F->H G->C J Contact Institutional EHS Office for Pickup and Disposal I->J K Off-site Incineration at Licensed Facility J->K

This compound Waste Disposal Workflow

Disclaimer: This guide is intended for informational purposes for research professionals. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets (SDS) for all chemicals used. Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on chemical waste disposal.

References

Navigating the Safe Handling of Desacetylxanthanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Desacetylxanthanol, a sesquiterpenoid derived from Xanthium strumarium, ensuring safe handling practices is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on best practices for handling research-grade chemical compounds of unknown toxicity.

Personal Protective Equipment (PPE)

Given the absence of specific toxicological data, a cautious approach to personal protection is necessary. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Body PartRecommended ProtectionRationale
Hands Nitrile gloves (double-gloving recommended)Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against potential contamination.
Eyes Safety glasses with side shields or chemical splash gogglesProtects eyes from accidental splashes of solutions or airborne particles of the compound.
Body Laboratory coatProvides a removable barrier to protect personal clothing and skin from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be required for handling powders or creating aerosols.Minimizes inhalation exposure to the compound, especially if it is in a powdered form or if aerosols may be generated.

Operational Plan: Handling and Storage

A systematic approach to handling and storing this compound is crucial to maintain its integrity and ensure laboratory safety.

Receiving and Inspection

Upon receiving a shipment of this compound, visually inspect the packaging for any signs of damage or leakage. If the container is compromised, handle it within a chemical fume hood and wear appropriate PPE.

Handling Procedures
  • Preparation : Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and supplies, including waste containers, readily available.

  • Weighing : If working with the solid form, weigh the required amount in a chemical fume hood to prevent the dispersion of dust.

  • Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, decontaminate the work surface with an appropriate solvent and dispose of all contaminated materials as hazardous waste. Wash hands thoroughly with soap and water.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Refer to the supplier's recommendations for specific storage temperatures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal ContainerDisposal Procedure
Solid this compound Labeled hazardous waste containerCollect in a designated, sealed container for chemical waste.
Solutions containing this compound Labeled hazardous waste container for liquid chemical wasteCollect in a sealed, compatible container. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, gloves) Labeled hazardous waste bag or containerPlace all contaminated disposable items in a designated hazardous waste container.

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is required.

  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Spill : For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact the institution's environmental health and safety department.

Experimental Workflow for Handling this compound

The following diagram illustrates a general workflow for safely handling this compound in a laboratory setting.

G General Laboratory Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area weigh Weigh Solid Compound prep_area->weigh Proceed to handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate Experiment complete dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe wash_hands wash_hands remove_ppe->wash_hands Wash Hands Thoroughly

General Laboratory Workflow

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.